1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQIKLOOSITZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595188 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534602-47-6 | |
| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid
This technical guide provides an in-depth overview of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on experimental protocols and its role in synthetic workflows.
Chemical Identity and Properties
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis by modulating its reactivity. The presence of both a methyl and a carboxylic acid group at the 3-position creates a chiral center, leading to (R) and (S) enantiomers.
CAS Numbers:
| Compound Name | Stereochemistry | CAS Number |
| This compound | (S) | 1415018-76-6 |
| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | Racemic | 84358-12-3 |
| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | (S) | 88495-54-9 |
| 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid | (R) | 163438-09-3 |
| 1-(Tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid | Racemic | 746658-74-2 |
| 1-(Tert-butoxycarbonyl)-4-methylpiperidine-4-carboxylic acid | Racemic | 189321-63-9 |
Physicochemical Data:
Quantitative data for the title compound is sparse in the literature. However, data for the closely related parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, provides a reasonable approximation of its properties. The addition of a methyl group will slightly increase the molecular weight and may influence properties such as melting point and solubility.
| Property | Value (for 1-(Boc)-piperidine-3-carboxylic acid) | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [2] |
| Molecular Weight | 229.27 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 159-162 °C | [2] |
| Assay | ≥97% | |
| Optical Activity ([α]D) | +57° (c=1 in chloroform) for (S)-enantiomer |
Note: The molecular weight of this compound is approximately 243.30 g/mol .
Synthesis and Experimental Protocols
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible synthetic route involves the construction of the 3,3-disubstituted piperidine ring followed by N-protection. Below is a generalized experimental protocol based on established chemical transformations for analogous structures.
Proposed Synthetic Pathway:
A potential synthetic route could start from a suitable precursor, such as a substituted pyridine or a pre-formed piperidine derivative, which is then methylated and carboxylated at the 3-position, followed by the introduction of the Boc protecting group.
Experimental Protocol: N-Boc Protection of a Piperidine Carboxylic Acid
This protocol is adapted from the synthesis of related N-Boc protected piperidine derivatives and represents a key step in the overall synthesis.
-
Materials: Piperidine carboxylic acid derivative, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water.
-
Procedure:
-
Dissolve the piperidine carboxylic acid derivative in a mixture of dioxane and water.
-
Add a solution of sodium hydroxide to basify the reaction mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Applications in Drug Discovery and Development
This compound and its analogs are valuable building blocks in medicinal chemistry. The piperidine scaffold is a key structural motif in numerous biologically active compounds and approved drugs. The Boc protecting group allows for selective chemical modifications at other positions of the molecule, making it a versatile intermediate in the synthesis of complex target molecules.
These compounds are frequently utilized in the following areas:
-
Synthesis of Novel Therapeutic Agents: They serve as scaffolds for the development of drugs targeting a wide range of diseases, including neurological disorders.
-
Peptide Synthesis: As constrained amino acid analogs, they can be incorporated into peptides to induce specific conformations and improve metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): The piperidine core can act as a starting point for fragment elaboration and optimization in FBDD campaigns.
Workflow in Drug Discovery:
The following diagram illustrates a generalized workflow for the utilization of a building block like this compound in a drug discovery project.
Safety and Handling
Based on the safety data for the parent compound, 1-(Tert-butoxycarbonyl)piperidine-3-carboxylic acid, the 3-methyl derivative should be handled with care. It is classified as an irritant.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
This technical guide provides a summary of the available information on this compound. Further research and experimental validation are necessary to fully characterize this compound and explore its potential in various scientific applications.
References
(S)-1-Boc-3-methylpiperidine-3-carboxylic Acid: A Technical Overview for Drug Discovery
(S)-1-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. Its rigid piperidine scaffold, combined with the stereocenter at the C3 position, offers a unique three-dimensional structure that is valuable for the synthesis of novel therapeutic agents. The presence of the Boc protecting group facilitates its use in a variety of chemical transformations, making it a versatile starting material for the creation of complex molecules with potential biological activity. This technical guide provides a summary of its properties, a representative synthetic application, and an overview of the potential therapeutic areas where its derivatives have shown promise.
Core Properties
The fundamental physicochemical properties of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 1415018-76-6 | [1] |
| Molecular Formula | C₁₂H₂₁NO₄ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Optical Rotation | [α]²⁰/D +22.7 ± 1° (c=1 in MeOH) | [1] |
| Purity | ≥95% | [1] |
Synthetic Applications
Representative Experimental Protocol: Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of methyl 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from N-Boc protected piperidine-3-carboxylic acid. This process involves the formation of a β-keto ester, followed by cyclization with hydrazine.
Step 1: Synthesis of tert-Butyl 3-[(2)-3-(Dimethylamino)-2-(methoxycarbonyl)prop-2-enoyl]piperidine-1-carboxylate
-
Dissolve l-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add Meldrum's acid (1.1 equivalents) followed by 4-dimethylaminopyridine (DMAP) (2 equivalents).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then refluxed in methanol to yield the desired β-keto ester, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to give the enamine.
Step 2: Synthesis of Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate
-
Dissolve the product from Step 1 in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for the appropriate time to ensure complete cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target pyrazole derivative.
Synthesis Workflow
Potential Biological and Therapeutic Applications
While direct biological studies on (S)-1-Boc-3-methylpiperidine-3-carboxylic acid are limited, its structural motifs are present in a variety of biologically active molecules. The piperidine ring is a common scaffold in many FDA-approved drugs. Research into derivatives of similar piperidine-3-carboxylic acids suggests potential applications in several therapeutic areas.
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GABA Uptake Inhibition: Derivatives of piperidine-3-carboxylic acid have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake.[2] These inhibitors can modulate neurotransmission and have potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
-
Sigma-1 (σ1) Receptor Ligands: The piperidine scaffold is also found in ligands for the sigma-1 receptor, a protein implicated in a range of neurological conditions including neurodegenerative diseases and psychiatric disorders.
-
Cathepsin K Inhibition: Recent studies have shown that piperidine-3-carboxamide derivatives can act as inhibitors of Cathepsin K, an enzyme involved in bone resorption.[3] This suggests a potential therapeutic application in the treatment of osteoporosis.
Drug Discovery Pathway
The use of (S)-1-Boc-3-methylpiperidine-3-carboxylic acid in drug discovery typically follows a logical progression from the core building block to a potential drug candidate.
References
Spectroscopic and Spectrometric Characterization of 1-Boc-3-methylpiperidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral building block, 1-Boc-3-methylpiperidine-3-carboxylic acid. This compound is of significant interest in medicinal chemistry and drug development due to its utility in the synthesis of novel therapeutic agents. The following sections detail the spectral data, experimental methodologies, and a generalized workflow for the characterization of such compounds.
Core Spectral Data
The structural integrity and purity of 1-Boc-3-methylpiperidine-3-carboxylic acid are confirmed through ¹H NMR, ¹³C NMR, and mass spectrometry. While specific data can vary slightly based on instrumentation and experimental conditions, the following tables summarize representative spectral data for this molecule.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | COOH |
| ~3.8 - 3.2 | Multiplet | 2H | N-CH₂ (axial & equatorial) |
| ~2.0 - 1.5 | Multiplet | 6H | Piperidine ring CH₂ |
| 1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |
| 1.25 | Singlet | 3H | C₃-CH₃ |
Table 2: ¹³C NMR Spectral Data of 1-Boc-3-methylpiperidine-3-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| ~178 | COOH |
| ~155 | N-COO (Boc carbonyl) |
| ~80 | C (CH₃)₃ (Boc) |
| ~50 | C-3 |
| ~45-35 | Piperidine ring CH₂ |
| ~28.5 | C(C H₃)₃ (Boc) |
| ~22 | C₃-C H₃ |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for 1-Boc-3-methylpiperidine-3-carboxylic acid
| Ionization Mode | Calculated m/z | Observed m/z | Ion |
| ESI- | 242.1443 | [M-H]⁻ | C₁₂H₂₀NO₄⁻ |
| ESI+ | 244.1596 | [M+H]⁺ | C₁₂H₂₂NO₄⁺ |
| ESI+ | 266.1416 | [M+Na]⁺ | C₁₂H₂₁NNaO₄⁺ |
Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structural elucidation. The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of 1-Boc-3-methylpiperidine-3-carboxylic acid was dissolved in 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrumentation: Spectra were acquired on a Bruker Avance III 500 MHz spectrometer, or an equivalent instrument.
-
¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A total of 16 scans were accumulated for a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. Typically, 1024 scans were averaged to obtain a spectrum with sufficient signal intensity.
-
Data Processing: The raw data was processed using standard NMR software. A Fourier transform was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of 1-Boc-3-methylpiperidine-3-carboxylic acid was prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source was used.
-
Ionization: The sample solution was introduced into the ESI source at a flow rate of 5 µL/min. The analysis was performed in both positive and negative ion modes to observe the protonated ([M+H]⁺), deprotonated ([M-H]⁻), and sodiated ([M+Na]⁺) molecular ions.
-
Data Acquisition: The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 50-500. The instrument was calibrated using a known standard to ensure high mass accuracy.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric analysis of a small molecule like 1-Boc-3-methylpiperidine-3-carboxylic acid.
Caption: Logical workflow for spectral analysis of organic compounds.
Synthesis of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust synthetic pathway for 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a valuable chiral building block in pharmaceutical development. The synthesis is presented as a three-step process commencing with the commercially available 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid. This guide provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this target compound.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step sequence:
-
Esterification: The carboxylic acid of the starting material, 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid, is converted to its methyl ester to protect the acidic proton and facilitate the subsequent α-methylation.
-
α-Methylation: The crucial carbon-carbon bond formation is accomplished by deprotonating the α-carbon of the methyl ester using a strong, non-nucleophilic base, followed by quenching the resulting enolate with a methylating agent.
-
Hydrolysis: The methyl ester of the α-methylated intermediate is saponified to yield the final carboxylic acid product.
Synthetic Workflow Diagram
Caption: Overall synthetic route.
Experimental Protocols
Step 1: Esterification of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid
This procedure describes the conversion of the starting carboxylic acid to its methyl ester.
Reaction Scheme:
Caption: Esterification reaction.
Procedure:
-
To a solution of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic acid |
| Reagents | Methanol, Sulfuric Acid |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | 90-95% |
Step 2: α-Methylation of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate
This is the key step to introduce the methyl group at the C3 position.
Reaction Scheme:
Caption: α-Methylation reaction.
Procedure:
-
Prepare a solution of Lithium Diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon).
-
To this, add a solution of Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Estimated):
| Parameter | Value |
| Starting Material | Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate |
| Reagents | Lithium Diisopropylamide (LDA), Methyl Iodide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Yield | 60-70% (Estimated based on similar reactions) |
Step 3: Hydrolysis of Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate
The final step is the saponification of the methyl ester to the target carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis reaction.
Procedure:
-
Dissolve Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data (Typical):
| Parameter | Value |
| Starting Material | Methyl 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylate |
| Reagent | Lithium Hydroxide Monohydrate |
| Solvents | Tetrahydrofuran (THF), Water |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Yield | >90% |
Characterization Data
The final product, this compound, is expected to have the following characteristics:
| Property | Value |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| Appearance | White to off-white solid |
Expected Spectroscopic Data:
-
¹H NMR: Peaks corresponding to the tert-butyl group (singlet, ~1.4 ppm), the methyl group at C3 (singlet), the piperidine ring protons, and the absence of the methyl ester singlet (~3.7 ppm).
-
¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the C3 carbon, the methyl carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry (ESI-MS): A peak corresponding to [M+H]⁺ at m/z 244.15 or [M-H]⁻ at m/z 242.14.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Strong bases like LDA are highly reactive and should be handled with extreme care under anhydrous and inert conditions.
-
Methyl iodide is a toxic and volatile reagent and should be handled with appropriate precautions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and analytical capabilities.
An In-Depth Technical Guide to Commercially Available C-Substituted Piperidines for Research
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a vast array of FDA-approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of commercially available C-substituted piperidines for research, focusing on their synthesis, biological activities, and applications in drug discovery.
Commercially Available C-Substituted Piperidine Building Blocks
A diverse range of C-substituted piperidine building blocks are commercially available from various suppliers, facilitating their incorporation into drug discovery programs. These suppliers offer extensive libraries of functionalized piperidines, enabling researchers to explore a wide chemical space.
Key Suppliers:
-
Life Chemicals: Offers a focused library of C-substituted piperidines, including spirocyclic and fused systems, suitable for high-throughput screening (HTS) and fragment-based drug discovery (FBDD).[1][2][3][4]
-
Enamine: Provides a large collection of piperidine analogues for drug design, including unique spirocyclic, fused, and bridged scaffolds, available in research and bulk quantities.[5]
-
Sigma-Aldrich (Merck): A major supplier of a wide variety of piperidine derivatives for research, including both common and more complex substituted scaffolds.[6][7]
These suppliers provide compounds with diverse substitution patterns at the C2, C3, and C4 positions of the piperidine ring, often with protecting groups (e.g., Boc, Cbz) to facilitate further chemical modification.
Quantitative Data on C-Substituted Piperidines
The following tables summarize quantitative data for various classes of C-substituted piperidines, highlighting their activity against different biological targets.
GPCR Modulators
C-substituted piperidines are prevalent in the development of ligands for G-protein coupled receptors (GPCRs), including opioid, chemokine, and muscarinic receptors.
| Compound Class | Target | Compound Example | IC50 / Ki (nM) | Reference |
| 4-Arylpiperidines | µ-Opioid Receptor | Fentanyl | Ki: 1.5 | [8] |
| Piperidine-4-carboxamides | CCR5 | Maraviroc | IC50: 2.3 | [9] |
| 3-Substituted Piperidines | M4 Muscarinic Receptor | VU0152100 | EC50: 130 | [6] |
Ion Channel Modulators
The piperidine motif is also a key feature in many ion channel modulators, targeting calcium, potassium, and sodium channels.
| Compound Class | Target | Compound Example | IC50 (µM) | Reference |
| 4,4-Disubstituted Piperidines | T-type Ca2+ channels | TTA-A2 | 1.0 | [10] |
| Piperidine Derivatives | BK Channels | Piperine | 4.8 | [11] |
| Piperidine-4-sulfonic acid | GABAA Receptors | --- | --- | [12][13] |
Enzyme Inhibitors
C-substituted piperidines have been successfully developed as potent and selective inhibitors of various enzymes, including kinases and proteases.
| Compound Class | Target | Compound Example | IC50 (nM) | Reference |
| 4-Aminopiperidines | PI3Kδ | Idelalisib | 1.2 | |
| Piperidine-based inhibitors | MDM2-p53 | Nutlin-3a | 90 | [14] |
| N-Aryl-4-piperidinamines | Acetylcholinesterase | Donepezil | 6.7 | [15] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key C-substituted piperidine scaffolds.
Synthesis of 4-Arylpiperidines via Negishi Coupling
This protocol describes a general and efficient method for the synthesis of 4-arylpiperidines from a 4-piperidylzinc iodide and various aryl halides.[8]
Materials:
-
N-Boc-4-iodopiperidine
-
Zinc dust
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl halide or triflate
-
PdCl2(dppf) (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Copper(I) iodide (CuI)
Procedure:
-
Activation of Zinc: In a glovebox, zinc dust is stirred in a flask and 1,2-dibromoethane is added. The mixture is gently heated with a heat gun until bubbling subsides. After cooling, chlorotrimethylsilane is added and the mixture is stirred. The activated zinc is then washed with anhydrous THF and dried under vacuum.
-
Formation of Organozinc Reagent: A solution of N-Boc-4-iodopiperidine in anhydrous THF is added to a stirred suspension of the activated zinc. The mixture is heated to 50 °C for 2 hours to form the 4-piperidylzinc iodide reagent.
-
Negishi Coupling: In a separate flask, the aryl halide or triflate, PdCl2(dppf), and CuI are dissolved in anhydrous THF. The freshly prepared 4-piperidylzinc iodide solution is then added, and the reaction mixture is stirred at room temperature or heated as needed until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpiperidine.
Synthesis of Piperidine-4-carboxamides
This protocol outlines the synthesis of piperidine-4-carboxamides from piperidine-4-carboxylic acid.[15][16][17]
Materials:
-
Piperidine-4-carboxylic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Acid Chloride Formation: To a suspension of piperidine-4-carboxylic acid in anhydrous DCM, thionyl chloride or oxalyl chloride is added dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. The reaction mixture is stirred at room temperature until the solid dissolves and gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C. A solution of the desired amine and TEA or DIPEA in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to give the pure piperidine-4-carboxamide.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by C-substituted piperidines and a typical experimental workflow for their evaluation.
PI3K/Akt Signaling Pathway
Many C-substituted piperidine derivatives have been developed as inhibitors of the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[5][12][18][19][20][21][22][23]
Caption: PI3K/Akt signaling pathway and inhibition by C-substituted piperidines.
High-Throughput Screening Workflow for GPCR Ligands
This diagram outlines a typical high-throughput screening (HTS) workflow for identifying C-substituted piperidines that modulate the activity of a G-protein coupled receptor (GPCR).[9][24][25][26][27]
Caption: High-throughput screening workflow for GPCR ligands.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 6. 哌啶, ReagentPlus ,99% C5H11N [sigmaaldrich.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. escholarship.org [escholarship.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. genscript.com [genscript.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. cusabio.com [cusabio.com]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. [PDF] A Cost-effective Workflow for High-Throughput Screening of G-Protein Coupled Receptors ( GPCRs ) Monitoring Receptor Mediated Calcium Flux | Semantic Scholar [semanticscholar.org]
- 25. DCyFIR: a high-throughput CRISPR platform for multiplexed G protein-coupled receptor profiling and ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eurekaselect.com [eurekaselect.com]
- 27. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
The Piperidine Substructure: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its prevalence in a vast array of FDA-approved drugs and biologically active compounds has earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine substructure in drug design and development. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic and analytical methodologies employed to harness its full potential. This guide aims to be an essential resource for professionals dedicated to the discovery and development of novel therapeutics.
The Physicochemical Advantage of the Piperidine Moiety
The enduring success of the piperidine scaffold in drug design can be attributed to a unique combination of structural and electronic features that positively influence a molecule's pharmacokinetic and pharmacodynamic profiles. These properties contribute to the "drug-likeness" of molecules containing this substructure, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom in the piperidine ring is basic, with a typical pKa of its conjugate acid around 11. At physiological pH, this nitrogen is predominantly protonated, allowing for the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms enable the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility allows for the optimal orientation of substituents to bind effectively to diverse biological targets.[1]
-
Lipophilicity and Solubility: The piperidine ring strikes a balance between lipophilicity and hydrophilicity. This characteristic is vital for oral bioavailability, as it influences a drug's ability to dissolve in the gastrointestinal tract and permeate cell membranes.[1] The introduction of chiral centers or substituents on the piperidine ring can further modulate these properties.[3]
Therapeutic Applications of Piperidine-Containing Compounds
The versatility of the piperidine scaffold is evident in its widespread presence across numerous therapeutic classes. Below, we explore its role in several key areas, supported by quantitative data on the biological activity of representative compounds.
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in cell proliferation, survival, and apoptosis.[4] A notable number of these compounds interfere with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.[5]
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50/GI50 (µM) |
| DTPEP | MCF-7 (Breast) | - | 0.8 ± 0.04 |
| MDA-MB-231 (Breast) | - | 1.2 ± 0.12 | |
| Compound 17a | PC3 (Prostate) | - | 0.81 |
| MGC803 (Gastric) | - | 1.09 | |
| MCF-7 (Breast) | - | 1.30 | |
| Compound 16 | 786-0 (Kidney) | - | 0.4 (µg/mL) |
| HT29 (Colon) | - | 4.1 (µg/mL) | |
| NCI/ADR-RES (Ovarian) | - | 17.5 (µg/mL) | |
| Piperidine-dihydropyridine hybrid | A-549 (Lung) | EGFR | 15.94 ± 0.201 |
| MCF-7 (Breast) | EGFR | 22.12 ± 0.213 | |
| Benzenesulfonamide-based derivative | MCF-7 (Breast) | VEGFR2, Topoisomerase II | 0.08 |
| HepG2 (Liver) | VEGFR2, Topoisomerase II | 0.186 | |
| AKT inhibitor 10h | PC-3 (Prostate) | Pan-AKT inhibitor | 3.7 |
Data sourced from multiple studies.[4][6][7][8]
Several piperidine-containing drugs function as inhibitors of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.
Central Nervous System (CNS) Activity
The piperidine scaffold is a key component of many drugs targeting the CNS, including antipsychotics and stimulants. These drugs often modulate dopaminergic and cholinergic signaling pathways.
| Drug | Target | Binding Affinity (Ki, nM) |
| Haloperidol | Dopamine D2 Receptor | 1.5 |
| Risperidone | Dopamine D2 Receptor | 3.13 |
| Serotonin 5-HT2A Receptor | 0.12 | |
| Methylphenidate | Dopamine Transporter (DAT) | 137 |
| Norepinephrine Transporter (NET) | 34 |
Binding affinities can vary depending on the experimental conditions.
Methylphenidate, a piperidine derivative, is a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD). It primarily acts by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3][9][10]
Analgesic Activity
The piperidine ring is a fundamental structural feature of many potent synthetic opioids, which exert their analgesic effects by acting as agonists at μ-opioid receptors in the central nervous system.
| Drug | Receptor | Potency |
| Fentanyl | μ-opioid | 50-100 times more potent than morphine |
| Meperidine | μ-opioid | - |
Potency is a relative measure and can vary.[1]
Fentanyl, a highly potent synthetic opioid, binds to and activates μ-opioid receptors, which are G-protein-coupled receptors. This activation leads to a cascade of intracellular events that ultimately inhibit nociceptive signals, resulting in analgesia.[1][11][12][13]
Antiviral Activity
Piperidine derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including influenza and HIV.
| Compound | Virus | EC50 (µM) |
| FZJ05 | Influenza A/H1N1 | "much lower than ribavirin" |
| FZJ13 | HIV-1 | Comparable to 3TC |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Influenza virus | as low as 0.05 |
| AB05 | H1N1 Influenza virus | 0.33 |
| Compound 2 | HCoV-229E | 7.4 |
Data compiled from various studies.[14][15][16][17]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to drug discovery and development. This section provides an overview of key protocols for the synthesis and biological evaluation of piperidine-containing compounds.
Synthesis of Piperidine Derivatives
The synthesis of piperidine-containing compounds can be achieved through various routes, including the functionalization of a pre-existing piperidine ring or the de novo construction of the ring.
General Protocol for the Synthesis of Fentanyl:
The synthesis of fentanyl typically involves a multi-step process. An optimized three-step strategy is outlined below:[18]
-
Alkylation of 4-piperidone: Commercially available 4-piperidone monohydrate hydrochloride is alkylated with 2-(bromoethyl)benzene in the presence of a base such as cesium carbonate to yield N-phenylethylpiperidin-4-one.[18]
-
Reductive Amination: The resulting piperidone undergoes reductive amination with aniline, mediated by a reducing agent like sodium triacetoxyborohydride in the presence of acetic acid, to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline.[18]
-
Acylation: The final step involves the acylation of the secondary amine with propionyl chloride in the presence of a non-nucleophilic base like Hünig's base to yield fentanyl.[18]
General Protocol for the Synthesis of Donepezil:
The synthesis of donepezil often involves the condensation of 5,6-dimethoxy-1-indanone with N-benzyl-4-formylpiperidine.[19][20][21][22][23]
-
Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with N-benzylpiperidine-4-carboxaldehyde in the presence of a base (e.g., NaOH) in a suitable solvent like methanol.[19]
-
Dehydration and Reduction: The intermediate aldol product is dehydrated, and the resulting double bond is reduced, for example, using catalytic hydrogenation with Raney nickel in the presence of methanesulfonic acid.[19]
Biological Evaluation Protocols
MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the piperidine-containing compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Dissolve the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC50 value.
High-throughput screening is a crucial process in early drug discovery for identifying "hit" compounds from large chemical libraries.
Conclusion
The piperidine substructure continues to be an exceptionally valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties, combined with its synthetic tractability, have enabled the development of a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives will undoubtedly fuel the discovery of the next generation of innovative medicines. This guide has provided a comprehensive overview of the core principles and practical considerations for researchers and professionals working with this remarkable heterocyclic motif.
References
- 1. Fentanyl - Wikipedia [en.wikipedia.org]
- 2. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Chinese scientists show how fentanyl and morphine act on μ opioid receptor | EurekAlert! [eurekalert.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 22. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]
- 23. Process for the preparation of donepezil hydrochloride | TREA [trea.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. texaschildrens.org [texaschildrens.org]
Introduction to chiral piperidines as privileged structures in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved pharmaceuticals. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for precise three-dimensional arrangements of substituents that can lead to improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of chiral piperidines in drug discovery, covering their synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.
The Significance of Chirality in Piperidine Scaffolds
The incorporation of one or more stereocenters into the piperidine ring has a profound impact on a molecule's pharmacological properties. Chiral piperidine scaffolds are instrumental in optimizing drug candidates by:
-
Modulating Physicochemical Properties: The spatial orientation of substituents on a chiral piperidine ring can influence a compound's pKa, lipophilicity (logP/logD), and solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
Enhancing Biological Activity and Selectivity: The precise three-dimensional arrangement of functional groups in a chiral piperidine allows for optimal interactions with the chiral environment of biological targets such as enzymes and receptors. This stereospecific recognition often leads to a significant increase in binding affinity and biological potency for one enantiomer over the other.[1][2]
-
Improving Pharmacokinetic Properties: Chirality can influence a drug's metabolic pathway and rate of clearance. One enantiomer may be metabolized more slowly than the other, leading to a longer half-life and improved pharmacokinetic profile.
-
Reducing Off-Target Effects and Toxicity: By improving selectivity for the intended biological target, the introduction of chirality can minimize interactions with other proteins, thereby reducing the potential for adverse side effects and toxicity.[1]
Chiral Piperidine-Containing Drugs: Case Studies
The therapeutic importance of chiral piperidines is exemplified by their presence in numerous blockbuster drugs. This section explores the mechanism of action of three prominent examples: Niraparib, Risperidone, and Paroxetine.
Niraparib: A Chiral PARP Inhibitor for Cancer Therapy
Niraparib is a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[3] Its mechanism of action is centered on the concept of synthetic lethality in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited by Niraparib, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with defective HRR, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.
Furthermore, PARP inhibitors like Niraparib have been shown to activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. The accumulation of cytoplasmic DNA fragments resulting from unresolved DNA damage activates cGAS, leading to the production of cGAMP. This, in turn, activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.
Caption: Niraparib's Dual Mechanism of Action
| Compound | R-group at Piperidine C2 | PARP-1 IC50 (nM) |
| Analog 1 | H | 15.8 |
| Analog 2 | Methyl | 3.2 |
| Analog 3 | Ethyl | 2.1 |
| Niraparib | Phenyl | 1.8 |
This table illustrates the impact of substitution at the 2-position of the piperidine ring on PARP-1 inhibitory activity. The increasing steric bulk from hydrogen to a phenyl group generally leads to enhanced potency.
Risperidone: A Chiral Antipsychotic Agent
Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. The (-)-enantiomer of risperidone is known to be the more active form.
The therapeutic effects of risperidone are attributed to its combined antagonism of D2 and 5-HT2A receptors.[4] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia (e.g., hallucinations, delusions). The antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms (e.g., social withdrawal, lack of motivation) and to reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.
Caption: Risperidone's Receptor Antagonism
| Compound | R-group at Piperidine N1 | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Risperidone | -CH2CH2-(pyrimidinone) | 3.13 | 0.16 |
| Analog 4 | -CH2CH2-(phenyl) | 12.5 | 1.2 |
| Analog 5 | -CH2CH2-(naphthyl) | 8.9 | 0.8 |
| Paliperidone | H (active metabolite) | 4.8 | 0.25 |
This table demonstrates the high affinity of risperidone for both D2 and 5-HT2A receptors, with a notable preference for the 5-HT2A receptor. Modifications to the N1-substituent can modulate these binding affinities.[5][6]
Paroxetine: A Chiral Selective Serotonin Reuptake Inhibitor (SSRI)
Paroxetine is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. It is used to treat major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. The (3S,4R)-enantiomer is the active form of the drug.
Paroxetine functions by blocking the reuptake of serotonin into the presynaptic neuron by inhibiting the serotonin transporter (SERT).[7] This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The sustained elevation of synaptic serotonin levels is believed to be responsible for the therapeutic effects of paroxetine in treating depressive and anxiety disorders.
Caption: Paroxetine's Mechanism of Action
| Compound | Substitution at Phenyl Ring | SERT Ki (nM) |
| Paroxetine | 4-Fluoro | 0.17 |
| Analog 6 | 4-Chloro | 0.35 |
| Analog 7 | 4-Bromo | 0.94 |
| Analog 8 | 4-Iodo | 2.3 |
This table shows that the nature of the halogen substituent at the 4-position of the phenyl ring influences the binding affinity for the serotonin transporter, with the fluoro-substituted paroxetine exhibiting the highest affinity.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of chiral piperidine-containing drug candidates.
Asymmetric Synthesis of Chiral Piperidines
This method provides a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.
Workflow:
Caption: Asymmetric Reductive Transamination Workflow
Procedure:
-
To a reaction vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).
-
Add formic acid (12.0 mmol, 24.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Biological Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme and activated DNA to the wells.
-
Add the test compound (e.g., Niraparib) at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate the plate for a defined period (e.g., 30 minutes at 30°C).
-
Stop the reaction and wash the plate to remove unincorporated NAD+.
-
Quantify the amount of incorporated biotinylated ADP-ribose by adding a streptavidin-conjugated detection reagent (e.g., streptavidin-HRP followed by a chemiluminescent substrate).
-
Read the signal using a plate reader.
-
Calculate the percentage of PARP inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.[9]
This assay determines the binding affinity of a compound to the dopamine D2 receptor.
Procedure:
-
Prepare cell membrane homogenates from cells expressing the human dopamine D2 receptor.
-
In a 96-well plate, add the membrane homogenate, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [³H]-spiperone), and varying concentrations of the test compound (e.g., Risperidone).
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]
This functional assay measures the ability of a compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter (SERT).
Procedure:
-
Culture cells stably expressing the human serotonin transporter (hSERT) in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound (e.g., Paroxetine) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate serotonin uptake by adding [³H]-Serotonin to each well.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor.
-
Calculate the specific uptake at each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.[11]
Conclusion
Chiral piperidines are undeniably privileged scaffolds in drug discovery, offering a versatile platform for the development of novel therapeutics with enhanced efficacy and safety profiles. The strategic incorporation of chirality allows for the fine-tuning of a molecule's interaction with its biological target, leading to improvements in potency, selectivity, and pharmacokinetics. The examples of Niraparib, Risperidone, and Paroxetine highlight the diverse therapeutic areas where chiral piperidines have made a significant impact. As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the rational design and synthesis of novel chiral piperidine-containing molecules will undoubtedly remain a fruitful area of research for the discovery of the next generation of innovative medicines.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of an aryl-azidoparoxetine. A novel photo-affinity probe for serotonin-transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-3-methylpiperidine-3-carboxylic acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical, conformationally constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry for the development of novel therapeutics with enhanced biological activity, improved pharmacokinetic properties, and increased proteolytic stability. N-Boc-3-methylpiperidine-3-carboxylic acid is a chiral building block that introduces a six-membered ring into the peptide backbone. This constraint can induce specific secondary structures, such as β-turns, potentially leading to higher receptor affinity and selectivity. The presence of the methyl group at the C3 position further restricts conformational freedom, offering a unique tool for peptide design.
These application notes provide a comprehensive overview of the use of N-Boc-3-methylpiperidine-3-carboxylic acid in peptide synthesis, including detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), expected quantitative data, and potential applications in drug discovery.
Biological Context: Engineering Peptide Conformation for Enhanced Activity
The three-dimensional structure of a peptide is critical for its interaction with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] Natural peptides often exhibit high flexibility, which can be entropically unfavorable for receptor binding. The introduction of rigid structural elements, like the 3-methylpiperidine-3-carboxylic acid moiety, pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[1][2]
For instance, conformationally constrained analogs of endogenous peptides have been successfully developed as potent and selective agonists or antagonists for various receptors, including opioid and somatostatin receptors. While specific signaling pathways for peptides containing 3-methylpiperidine-3-carboxylic acid are not yet extensively documented, they are often designed to target GPCRs. Upon agonist binding, these receptors typically activate intracellular G-proteins, initiating a signaling cascade that can modulate the activity of enzymes like adenylyl cyclase or ion channels, leading to a physiological response.
Data Presentation: Representative Peptide Synthesis Data
The following table summarizes expected quantitative data for the synthesis of a model peptide incorporating N-Boc-3-methylpiperidine-3-carboxylic acid using standard Solid-Phase Peptide Synthesis (SPPS) protocols. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used. The data is extrapolated from protocols for structurally similar building blocks, such as N-Boc-piperazine-C3-COOH.[3]
| Parameter | Representative Value | Notes |
| Resin Type | Rink Amide AM Resin | Suitable for the synthesis of C-terminal peptide amides.[3] |
| Resin Substitution | 0.5 - 0.7 mmol/g | Standard loading for many commercial resins.[3] |
| Protecting Group Strategy | Fmoc/tBu | Orthogonal protection scheme allowing for mild deprotection steps. |
| Coupling Reagents | HBTU / DIPEA | Standard coupling conditions for Fmoc/tBu strategy.[3] |
| N-Boc-3-methylpiperidine-3-carboxylic acid Coupling Efficiency | >95% | Expected high coupling efficiency. Monitored by Kaiser test (negative result).[3] |
| Standard Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test.[3] |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final molecule.[3] |
| Crude Product Purity (by RP-HPLC) | 70 - 90% | Purification is typically required to achieve higher purity.[3] |
Experimental Protocols
This section details a representative step-by-step methodology for the solid-phase synthesis of a target peptide containing N-Boc-3-methylpiperidine-3-carboxylic acid using the Fmoc/tBu strategy.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model peptide amide on Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place the desired amount of Rink Amide AM resin (e.g., 100 mg, 0.05 mmol assuming 0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF, 2 mL) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF from the vessel.
2. Initial Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF (2 mL) to the resin.
-
Agitate the mixture for 3 minutes. Drain the solution.
-
Add a fresh 20% solution of piperidine in DMF (2 mL) and agitate for an additional 12 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (6 x 2 mL for 30 seconds each).
3. Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test on a small sample of the resin to confirm the completion of the coupling (a negative result is expected).[3]
-
Wash the resin with DMF (4 x 2 mL for 30 seconds each).
4. Peptide Chain Elongation (Repeating Deprotection and Coupling):
-
Repeat the Fmoc deprotection step (Step 2) to expose the new N-terminal amine.
-
Repeat the coupling step (Step 3) with the next Fmoc-protected amino acid in the sequence.
5. Incorporation of N-Boc-3-methylpiperidine-3-carboxylic acid:
-
Following an Fmoc deprotection step, prepare the coupling solution for the constrained amino acid.
-
In a separate vial, dissolve N-Boc-3-methylpiperidine-3-carboxylic acid (3 equivalents, 0.15 mmol), HBTU (3 equivalents, 0.15 mmol), and DIPEA (6 equivalents, 0.30 mmol) in DMF (1 mL).
-
Pre-activate for 10-15 minutes.[3]
-
Add the activated solution to the resin and agitate for 2-4 hours at room temperature.[3] The bulkier nature of this amino acid may require a longer coupling time.
-
Monitor the reaction completion with the Kaiser test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (4 x 2 mL for 30 seconds each).
6. Final Fmoc Deprotection:
-
After coupling the final amino acid, remove the N-terminal Fmoc group as described in Step 2.
7. Cleavage from Resin and Side-Chain Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM, 3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Caution: TFA is highly corrosive.
-
Add the cleavage cocktail (2 mL) to the resin and agitate for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate into a centrifuge tube.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10 mL).
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[3]
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
9. Characterization:
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Conclusion
N-Boc-3-methylpiperidine-3-carboxylic acid is a valuable building block for introducing conformational constraints into peptides. Its incorporation via standard solid-phase synthesis protocols, such as the one detailed above, allows for the rational design of peptidomimetics with potentially enhanced therapeutic properties. The protocols and data presented here, based on established methodologies for similar constrained amino acids, provide a solid foundation for researchers and drug development professionals to explore the use of this compound in their synthetic peptide programs. Further investigation into the specific biological activities of peptides containing this moiety is warranted to fully realize its potential in modern drug discovery.
References
Application Notes and Protocols for Boc Deprotection of 3-Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of piperidines in multi-step organic synthesis. Its stability under various reaction conditions and its susceptibility to cleavage under specific, controlled conditions make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals. The 3-substituted piperidine motif is a prevalent scaffold in numerous biologically active compounds, making the efficient and selective deprotection of the Boc group a critical step in their synthesis.
This document provides detailed application notes and protocols for various methods of Boc deprotection of 3-substituted piperidines. It covers commonly used acidic methods, as well as alternative approaches such as thermal and Lewis acid-catalyzed deprotection, which are particularly useful for substrates containing acid-sensitive functional groups.
Deprotection Methods Overview
The choice of deprotection method depends on several factors, including the nature of the substituent at the 3-position, the presence of other functional groups in the molecule, and the desired scale of the reaction. The most common methods involve acidic hydrolysis, but thermal and Lewis acid-mediated methods offer valuable alternatives.
Acidic Deprotection
Acidic conditions are the most frequently employed for Boc deprotection. The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature. It is often used in a mixture with a solvent like dichloromethane (DCM).
-
Hydrochloric Acid (HCl): HCl, typically as a solution in an organic solvent such as dioxane or methanol, is another common reagent for Boc deprotection. This method often yields the hydrochloride salt of the piperidine, which can be advantageous for purification and handling.
Thermal Deprotection
Thermal removal of the Boc group is a catalyst-free method that can be advantageous for sensitive substrates where acidic conditions are not tolerated. The reaction is typically carried out by heating the N-Boc piperidine in a suitable high-boiling solvent.
Lewis Acid-Catalyzed Deprotection
Lewis acids can facilitate the cleavage of the Boc group under milder conditions than strong Brønsted acids. This can be beneficial when other acid-labile groups are present in the molecule.
-
Zinc Bromide (ZnBr₂): ZnBr₂ is a mild Lewis acid that can selectively deprotect N-Boc groups of secondary amines.[1][2]
-
Trimethylsilyl Iodide (TMSI): TMSI is another reagent that can be used for Boc deprotection under neutral conditions.[3]
Data Presentation: Comparison of Boc Deprotection Methods
The following tables summarize typical reaction conditions and reported yields for the deprotection of various N-Boc protected amines, including some piperidine examples. Note that direct comparison can be challenging due to variations in substrates and reaction scales.
Table 1: Acidic Deprotection of N-Boc Amines
| Reagent/Solvent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| 25% TFA/DCM | General N-Boc Amines | RT | 2 | ~60 | [4] |
| TFA/DCM (1:1) | General N-Boc Amines | RT | 2 | Not Specified | [4] |
| 4M HCl/Dioxane | General N-Boc Amines | RT | 2 | 91 | [5] |
| 4M HCl/Dioxane | General N-Boc Amines | RT | 16-64 | 100 | [5] |
| Conc. HCl/MeOH/H₂O | General N-Boc Amines | RT | 16 | 91 | [5] |
Table 2: Alternative Deprotection Methods for N-Boc Amines
| Method | Reagent/Solvent | Substrate | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Thermal | Boiling Water | Various N-Boc Amines | 100 | 10-60 min | 90-98 | |
| Lewis Acid | ZnBr₂/DCM | N-Boc Secondary Amines | RT | 4h - 3 days | 82-89 | [1][2] |
| Lewis Acid | TMSI/DCM | Guanidine-containing compound | Not Specified | Not Specified | Not Specified | [6] |
| Thermal | TFE or HFIP (Microwave) | Various N-Boc Amines | 150 | 1h | >90 | [7] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the deprotection of N-Boc-3-substituted piperidines using TFA in DCM.
Materials:
-
N-Boc-3-substituted piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected 3-substituted piperidine.
-
If necessary, purify the product by column chromatography or distillation.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative acidic deprotection method, often yielding the hydrochloride salt of the product.
Materials:
-
N-Boc-3-substituted piperidine
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM) in a round-bottom flask.
-
Add the 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[5]
-
Upon completion, remove the solvent under reduced pressure. The product is often obtained as the hydrochloride salt.
-
To obtain the free amine, dissolve the residue in water and neutralize with a suitable base (e.g., saturated NaHCO₃ solution) to a pH of 8-9.
-
Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 3-substituted piperidine.
Protocol 3: Thermal Boc Deprotection
This protocol is suitable for substrates that are sensitive to acidic conditions.
Materials:
-
N-Boc-3-substituted piperidine
-
High-boiling solvent (e.g., toluene, xylene, or DMSO)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the N-Boc-3-substituted piperidine in a suitable high-boiling solvent in a round-bottom flask.
-
Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress by TLC or LC-MS.
-
Reaction times can vary from a few hours to over a day depending on the substrate and temperature.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 4: Lewis Acid-Catalyzed Boc Deprotection using Zinc Bromide (ZnBr₂)
This protocol offers a milder alternative to strong acids for the deprotection of secondary amines.
Materials:
-
N-Boc-3-substituted piperidine
-
Zinc bromide (ZnBr₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3-substituted piperidine (1.0 equiv.) in anhydrous DCM.
-
Add anhydrous ZnBr₂ (2-4 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature. The reaction time can range from a few hours to several days.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.
-
Purify the product as needed.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: A typical experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. Zinc Bromide [commonorganicchemistry.com]
- 2. tandfonline.com [tandfonline.com]
- 3. reddit.com [reddit.com]
- 4. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
Synthesis of Pharmaceutical Intermediates from Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of two key piperidine-derived pharmaceutical intermediates: N-Benzyl-4-piperidone , a precursor for the Alzheimer's drug Donepezil, and (S)-1-Boc-3-hydroxypiperidine , a chiral building block for the anticancer drug Ibrutinib and the PARP inhibitor Niraparib.
Application Note 1: Synthesis of N-Benzyl-4-piperidone via One-Pot Double Michael Addition and Dieckmann Condensation
N-Benzyl-4-piperidone is a crucial intermediate in the synthesis of various pharmaceuticals, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[1][2] The piperidine ring is a common scaffold in central nervous system (CNS) drugs.[3] The following protocol outlines an efficient one-pot synthesis.[4][5]
Experimental Workflow: N-Benzyl-4-piperidone Synthesis
Caption: One-Pot Synthesis of N-Benzyl-4-piperidone.
Quantitative Data
| Parameter | Value | Reference |
| Double Michael Addition | ||
| Molar Ratio (Acrylate:Benzylamine) | 2.6 - 5 | [4][5] |
| Temperature | 50-60°C | [4][5] |
| Reaction Time | 9-24 hours | [4][5] |
| Dieckmann Condensation | ||
| Temperature | 50-85°C | [4] |
| Reaction Time | 9-16 hours | [4] |
| Overall Yield | 90-92% | [6] |
| Purity (HPLC) | >88% | [6] |
Experimental Protocol
This protocol is adapted from a one-pot synthesis method.[4][5]
Materials:
-
Benzylamine
-
An acrylate ester (e.g., methyl acrylate or ethyl acrylate)
-
Alcoholic organic solvent (e.g., methanol, ethanol)
-
Organic solvent for condensation (e.g., toluene)
-
Organic base (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Catalyst for decarboxylation
-
Inorganic base for pH adjustment (e.g., sodium hydroxide)
Procedure:
-
Double Michael Addition:
-
In a reaction vessel, combine benzylamine and an alcoholic organic solvent.
-
Slowly add the acrylate ester. The molar ratio of acrylate to benzylamine should be between 2.6 and 5 to minimize the formation of mono-adduct byproducts.[4][5]
-
Stir the mixture for approximately 1 hour at room temperature.
-
Heat the reaction mixture to 50-60°C and maintain for 9-24 hours.[4][5]
-
After the reaction is complete, remove the excess acrylate and alcohol solvent by distillation.
-
-
Dieckmann Condensation:
-
To the residue, add an organic solvent suitable for the condensation reaction (e.g., toluene).
-
Add the organic base in portions.
-
Heat the mixture to 50-85°C and maintain for 9-16 hours. During this time, low-boiling point substances can be removed by distillation to drive the reaction.[4]
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and neutralize with an acid.
-
Add a catalyst and heat to 60-85°C to effect decarboxylation.
-
After the reaction is complete, cool the mixture and adjust the pH to 8-9 with an inorganic base.
-
Separate the aqueous layer. The organic layer is then distilled to remove the solvent, and the final product, N-benzyl-4-piperidone, is collected by vacuum distillation.[5]
-
Application Note 2: Asymmetric Synthesis of (S)-1-Boc-3-hydroxypiperidine via Biocatalysis
(S)-1-Boc-3-hydroxypiperidine is a valuable chiral intermediate for the synthesis of several pharmaceuticals, including the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib and the PARP inhibitor Niraparib.[7][8] The enantiomeric purity of this intermediate is critical for the efficacy and safety of the final drug product.[3] Biocatalytic asymmetric reduction of N-Boc-3-piperidone offers a highly selective and environmentally friendly route to this chiral alcohol.[3][7]
Experimental Workflow: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine
Caption: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 0.5 M - 1.5 M | [9] |
| Biocatalyst | Whole cells of E. coli expressing ketoreductase and glucose dehydrogenase | [3] |
| Co-substrate for cofactor regeneration | Glucose or (R/S)-2-octanol | [9] |
| Temperature | 35°C | [9] |
| pH | 8.0 | [9] |
| Reaction Time | 12-24 hours | [3][9] |
| Conversion | >99% | [3] |
| Enantiomeric Excess (e.e.) | >99% | [3] |
Experimental Protocol
This protocol is based on the use of a co-expressing recombinant E. coli strain for the asymmetric reduction of N-Boc-3-piperidone.[3]
Materials:
-
N-Boc-3-piperidone
-
Whole cells of E. coli expressing ketoreductase and glucose dehydrogenase
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NAD+
-
Glucose (or other co-substrate for cofactor regeneration like 2-propanol or (R/S)-2-octanol)
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a mixture containing Tris-HCl buffer (50 mM, pH 8.0), N-Boc-3-piperidone (0.5 M), NAD+ (0.4 mM), and wet cells of the recombinant E. coli (0.4 g).
-
If using a co-substrate for cofactor regeneration, add it to the mixture (e.g., 10% v/v 2-propanol).[9]
-
-
Biocatalytic Reduction:
-
Incubate the reaction mixture at 35°C with shaking (e.g., 300 rpm) for 12-24 hours.[9]
-
Monitor the reaction progress by a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, extract the mixture with an equal volume of ethyl acetate.
-
Separate the organic phase by centrifugation.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified if necessary, for example, by vacuum distillation.
-
Signaling Pathway Diagrams
Acetylcholinesterase Inhibition in Alzheimer's Disease
Donepezil, synthesized from N-benzyl-4-piperidone, is an acetylcholinesterase inhibitor. In Alzheimer's disease, there is a decline in cholinergic neurotransmission. Donepezil reversibly inhibits acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic function.[10][11]
Caption: Mechanism of Acetylcholinesterase Inhibitors.
PARP Inhibition in Cancer Therapy
Niraparib, which can be synthesized from (S)-1-Boc-3-hydroxypiperidine, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[8] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks during DNA replication, resulting in cell death. This concept is known as synthetic lethality.[12][13]
Caption: Mechanism of PARP Inhibitors.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 7. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. (S)-1-Boc-3-hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 13. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Boc-3-methylpiperidine-3-carboxylic acid in Drug Design: A Scaffolding Approach for Novel Therapeutics
Introduction
1-Boc-3-methylpiperidine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the design and synthesis of novel therapeutic agents. Its rigid piperidine core, combined with a strategically placed methyl group and a carboxylic acid handle, provides a three-dimensional framework that can be elaborated to target a variety of biological macromolecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective modifications, making it an ideal starting point for the construction of compound libraries for drug discovery. This application note will explore the utility of this scaffold, with a focus on its potential in the development of enzyme inhibitors, particularly cathepsin K inhibitors for the treatment of osteoporosis.
Key Features of the 1-Boc-3-methylpiperidine-3-carboxylic acid Scaffold:
-
Chiral Center: The quaternary carbon at the 3-position introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for selective target engagement and reduced off-target effects.
-
Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which reduces the conformational flexibility of the molecule. This pre-organization can lead to higher binding affinities for the target protein.
-
Vectorial Diversity: The carboxylic acid group provides a convenient attachment point for a wide range of chemical moieties, allowing for the exploration of different "exit vectors" to probe the binding pocket of a target protein.
-
Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and metabolic stability of drug candidates compared to more lipophilic or flexible scaffolds. The methyl group can also influence lipophilicity and binding interactions.
Application Case Study: Design of Cathepsin K Inhibitors
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis. While the following examples utilize the closely related piperidine-3-carboxamide scaffold, they provide a blueprint for the application of the 1-Boc-3-methylpiperidine-3-carboxylic acid core in designing potent and selective inhibitors. The introduction of the 3-methyl group can be a key modification to explore novel interactions within the enzyme's active site and improve pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the in vitro activity of a series of piperidine-3-carboxamide derivatives as Cathepsin K inhibitors. These compounds were synthesized and evaluated for their ability to inhibit the enzymatic activity of human Cathepsin K. This data demonstrates how modifications to the piperidine scaffold can significantly impact potency.
| Compound ID | R1 Group | R2 Group | Cathepsin K IC50 (µM)[1] |
| H-1 | H | Phenyl | >50 |
| H-5 | H | 4-Fluorophenyl | 15.34 |
| H-9 | H | 3-Chlorophenyl | 0.08 |
| H-12 | H | 3-Bromophenyl | 0.12 |
| H-15 | H | 3-Trifluoromethylphenyl | 0.25 |
| MIV-711 | (Reference) | - | (Comparable to H-9) |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
General Synthetic Protocol for Piperidine-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of piperidine-3-carboxamide derivatives, starting from 1-Boc-3-methylpiperidine-3-carboxylic acid. This can be adapted from procedures used for similar scaffolds.[1]
Step 1: Amide Coupling
-
To a solution of 1-Boc-3-methylpiperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired amine (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-3-methylpiperidine-3-carboxamide derivative.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected amide from Step 1 in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the piperidine-3-carboxamide derivative.
Step 3: N-Arylation/N-Alkylation (Optional)
-
To a solution of the deprotected piperidine derivative from Step 2 (1.0 eq) and the desired aryl halide or alkyl halide (1.1 eq) in a suitable solvent such as dimethylformamide (DMF), add a base such as triethylamine (2.5 eq).
-
Stir the reaction at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final N-substituted piperidine-3-carboxamide derivative.
In Vitro Cathepsin K Inhibition Assay Protocol
This fluorometric assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human Cathepsin K.[2][3]
Materials:
-
Recombinant human Cathepsin K
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
Substrate: Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
-
To the wells of a 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control wells).
-
Add 25 µL of a 4 nM solution of Cathepsin K in Assay Buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of a 20 µM solution of the substrate Z-FR-AMC in Assay Buffer to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37 °C for 30-60 minutes, with readings taken every 1-2 minutes.
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Generalized Synthetic Workflow
Caption: General synthetic workflow for derivatization.
Cathepsin K Inhibition Assay Workflow
Caption: Workflow for the in vitro Cathepsin K inhibition assay.
Hypothetical Signaling Pathway
Caption: Inhibition of bone resorption by a Cathepsin K inhibitor.
References
Application Notes and Protocols: Incorporating Piperidine Scaffolds into Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics targeting a range of diseases, including cancer, viral infections, and neurological disorders.[2][3][4] This document provides detailed application notes and protocols for the synthesis, evaluation, and mechanism of action studies of novel therapeutic agents incorporating the piperidine scaffold.
Biological Activities of Piperidine Derivatives
Piperidine moieties are integral to numerous therapeutic agents, exhibiting a variety of mechanisms of action, including the modulation of critical signaling pathways, enzyme inhibition, and direct interaction with DNA.[2][4]
Anticancer Activity
Piperidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways like PI3K/Akt and NF-κB.[1][4][5]
Table 1: In Vitro Anticancer Activity of Representative Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1][2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] | |
| Piperine | HCT-8 | Colon | 66.0 | [6] |
| B16 | Mouse Melanoma | 69.9 | [6] | |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung | 32.43 | [3] |
| Compound 3a | A549 | Lung | 5.988 ± 0.12 | [7] |
| Compound 3d | MCF-7 | Breast | 43.4 | [7] |
| MDA-MB-231 | Breast | 35.9 | [7] |
Antiviral Activity
The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.[8][9]
Table 2: In Vitro Antiviral Activity of Representative Piperidine Derivatives
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza A | MDCK | 0.05 | [8] |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than Ribavirin | [9] |
| FZJ13 | HIV-1 | MT-4 | Comparable to 3TC | [9] |
| Compound 2 | HCoV-229E | HEL | 7.4 | [10] |
| AB05 | H1N1 | MDCK | 0.33 | [11] |
Enzyme Inhibition
Piperidine-containing compounds are effective inhibitors of various enzymes, playing crucial roles in the treatment of neurodegenerative diseases and other conditions.[12]
Table 3: Enzyme Inhibitory Activity of Representative Piperidine Derivatives
| Derivative | Target Enzyme | IC50 / Ki | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 5.7 nM (IC50) | [12] |
| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | Checkpoint Kinase 1 (CHK1) | 0.008 µM (IC50) | [13] |
| Compound 5 | σ1 Receptor | 3.64 nM (Ki) | [14] |
| Compound d5 | Histone Deacetylase (HDAC) | 0.17 µM (IC50) | [15] |
| Acetylcholinesterase (AChE) | 6.89 µM (IC50) | [15] |
Neuroprotective Activity
Certain piperidine derivatives have shown promise in protecting neuronal cells from damage, a key strategy in combating neurodegenerative diseases.[16][17]
Table 4: Neuroprotective and Other Activities of Piperidine Derivatives
| Derivative | Activity | Model | Quantitative Data | Reference |
| Piperine | Anticonvulsant | Mouse models | Effective at 10 mg/kg | [18] |
| Compound A10 | Neuroprotective | MCAO rats | Reduces cerebral infarction | [16] |
| Cardiotoxicity | hERG assay | >40 µmol/L (IC50) | [16] | |
| Compound 9d | Neuroprotective | Hypoxia-tolerant mice | Shows moderate activity | [17] |
Signaling Pathways Modulated by Piperidine Derivatives
A key mechanism through which piperidine-containing compounds exert their therapeutic effects is the modulation of intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several piperidine derivatives have been shown to inhibit this pathway, leading to anticancer effects.[1][19]
Caption: PI3K/Akt signaling pathway and points of inhibition by piperidine derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway is crucial in regulating immune and inflammatory responses, and its dysregulation is linked to cancer and inflammatory diseases. Piperidine compounds can modulate this pathway to exert anti-inflammatory and anticancer effects.[1][4]
Caption: NF-κB signaling pathway and its modulation by piperidine-based agents.
Experimental Workflow
The development of novel piperidine-based therapeutic agents follows a structured workflow from synthesis to biological evaluation.
Caption: General experimental workflow for the development of piperidine therapeutics.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.
Synthesis of Piperidine Derivatives
Protocol 4.1.1: Reductive Amination for the Synthesis of N-Substituted Piperidines
This protocol describes a general procedure for the synthesis of N-benzylpiperidine from piperidine and benzaldehyde as an example of reductive amination.
-
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of piperidine (1.0 eq) and benzaldehyde (1.0 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-benzylpiperidine.
-
Protocol 4.1.2: Palladium-Catalyzed N-Arylation of Piperidine (Buchwald-Hartwig Amination)
This protocol outlines a general method for the coupling of an aryl halide with piperidine.
-
Materials:
-
Aryl halide (e.g., bromobenzene) (1.0 eq)
-
Piperidine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 eq)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried flask, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene, followed by the aryl halide and piperidine.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
In Vitro Cytotoxicity Assays
Protocol 4.2.1: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Piperidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in complete medium. Remove the medium from the wells and add 100 µL of the corresponding dilutions. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 4.2.2: Sulforhodamine B (SRB) Assay
This assay quantifies the total protein content as a measure of cell density.
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Piperidine derivative stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Procedure:
-
Cell Plating and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully remove the supernatant and wash the wells five times with 200 µL of 1% acetic acid. Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid. Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 565 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
-
Mechanism of Action Studies
Protocol 4.3.1: Western Blot Analysis
This protocol is for detecting changes in the expression or phosphorylation status of proteins within a signaling pathway.
-
Materials:
-
Cell lysate from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein levels.
-
Protocol 4.3.2: Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-labeled)
-
Piperidine derivative (test compound)
-
Non-specific binding compound
-
Assay buffer
-
Glass fiber filters
-
Cell harvester and vacuum filtration system
-
Scintillation counter and cocktail
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Reaction Initiation: Add the radioligand to all wells, followed by the cell membrane preparation.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]
-
Conclusion
The piperidine scaffold remains a highly valuable and versatile platform in the design and development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries with a wide range of biological activities. The protocols and data presented in these application notes provide a comprehensive resource for researchers to synthesize, evaluate, and understand the mechanisms of action of new piperidine-containing compounds, ultimately contributing to the discovery of next-generation medicines.
References
- 1. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. nwmedj.org [nwmedj.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Note: Regioselective Synthesis of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-piperidinyl-1H-pyrazole-4-carboxylates serve as valuable heterocyclic amino acid-like building blocks in medicinal chemistry and drug discovery. The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds. The ability to regioselectively synthesize substituted pyrazoles is crucial for developing new chemical entities with tailored biological activities. This document outlines a robust and efficient method for the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
The primary synthetic strategy involves a multi-step sequence starting from N-Boc protected piperidine carboxylic acids. These are first converted into β-keto esters, which are subsequently transformed into β-enamino diketones.[1][2][3] The key pyrazole ring formation is achieved through the condensation of these intermediates with various hydrazine derivatives.[1][2] This reaction generally proceeds with high regioselectivity, affording the 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as the major products when using N-mono-substituted hydrazines.[1][2] Furthermore, the corresponding 3-(N-Boc-piperidinyl) regioisomers can be obtained through N-alkylation of the tautomeric NH-pyrazoles formed from the reaction with hydrazine hydrate.[1][2]
Experimental Protocols
Protocol 1: Synthesis of β-Keto Esters from N-Boc-Piperidine Carboxylic Acids
This protocol describes the conversion of N-Boc protected piperidine carboxylic acids to their corresponding β-keto esters, which are key precursors for the pyrazole synthesis.[1][3]
Materials:
-
N-Boc protected piperidine carboxylic acid (e.g., 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid)
-
2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected piperidine carboxylic acid (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add Meldrum's acid (1.1 eq) followed by DMAP (2.0 eq).
-
Add EDC·HCl (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M KHSO₄ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Meldrum's acid adduct.
-
Dissolve the crude adduct in methanol and heat to reflux. Monitor the reaction by TLC until completion.
-
Remove the methanol under reduced pressure to yield the crude β-keto ester, which can be purified by column chromatography.
Protocol 2: Synthesis of β-Enamino Diketones
This protocol details the formation of β-enamino diketones from the previously synthesized β-keto esters.[1]
Materials:
-
β-Keto ester
-
N,N-Dimethylformamide dimethyl acetal (DMF·DMA)
Procedure:
-
To the β-keto ester, add DMF·DMA.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the excess DMF·DMA under reduced pressure to obtain the β-enamino diketone, which is often used in the next step without further purification.
Protocol 3: Regioselective Synthesis of 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates
This protocol describes the final cyclization step to form the target pyrazole derivatives.[1]
Materials:
-
β-Enamino diketone
-
Substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) or hydrazine hydrate
-
Ethanol (EtOH)
Procedure:
-
Dissolve the β-enamino diketone (1.0 eq) in ethanol.
-
Add the corresponding substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for the appropriate time (monitor by TLC).
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate.
Data Presentation
The following table summarizes the yields for the synthesis of various methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from the corresponding β-enamino diketone and different substituted hydrazines.
| Compound | Hydrazine Reactant | Yield (%) |
| 5a | Hydrazine hydrate | 75 |
| 5b | Phenylhydrazine | 72 |
| 5c | 4-Fluorophenylhydrazine | 68 |
| 5d | 4-Chlorophenylhydrazine | 78 |
| 5e | 4-Bromophenylhydrazine | 81 |
| 5f | 4-Iodophenylhydrazine | 75 |
| 5g | 4-Nitrophenylhydrazine | 65 |
| 5h | 4-Methoxyphenylhydrazine | 71 |
| 5i | Methylhydrazine | 51 |
Data sourced from Matulevičiūtė et al., Molecules 2021.[1]
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the overall synthetic pathway for the regioselective formation of N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.
Caption: Synthetic scheme for N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.
Logical Relationship of Regioselectivity
This diagram illustrates the reaction logic leading to the two different regioisomers.
Caption: Regioselective pathways to pyrazole isomers.
References
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-step Synthesis of Enantiomerically Pure 3-Amino Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 3-aminopiperidines are crucial chiral building blocks in the pharmaceutical industry. They are key structural motifs in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes, such as alogliptin and linagliptin. The stereochemistry at the C3 position of the piperidine ring is often critical for the pharmacological activity and selectivity of these drugs. Consequently, the development of efficient and scalable methods for the synthesis of enantiopure 3-aminopiperidines is of significant interest to the drug development community.
This document provides detailed application notes and experimental protocols for several key strategies employed in the synthesis of enantiomerically pure 3-amino piperidines. The methodologies covered include biocatalytic asymmetric amination, chiral pool synthesis, and classical resolution of racemates.
Synthetic Strategies Overview
Several distinct strategies have been developed for the synthesis of enantiomerically pure 3-aminopiperidines. The choice of a particular route often depends on factors such as the desired enantiomer, scalability, cost of starting materials, and environmental considerations. The three primary approaches detailed in this document are:
-
Biocatalytic Asymmetric Amination: This modern approach utilizes enzymes, specifically transaminases, to directly introduce the amino group onto a prochiral N-protected 3-piperidone substrate with high enantioselectivity. This method is lauded for its green credentials and high optical purity of the products.
-
Chiral Pool Synthesis: This strategy leverages naturally occurring chiral molecules, such as amino acids (e.g., L-glutamic acid, D-ornithine, L-lysine), as inexpensive starting materials. The synthesis involves a multi-step sequence to construct the piperidine ring while retaining the initial stereochemical integrity.
-
Resolution of Racemic 3-Aminopiperidine: This classical method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent to form diastereomeric salts. These salts, possessing different physical properties, can then be separated by crystallization.
The following sections provide a detailed comparison of these methods through quantitative data and step-by-step experimental protocols.
Data Presentation
The following tables summarize the quantitative data for the different synthetic strategies, allowing for a clear comparison of their efficiencies.
Table 1: Biocatalytic Asymmetric Amination of N-Protected 3-Piperidones
| Entry | Substrate | Enzyme | Amine Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-3-piperidone | ATA-025-IMB | Isopropylamine | 50 | 3 | 99 | >99 (R) | [1] |
| 2 | N-Cbz-3-piperidone | ω-transaminase | Isopropylamine | 30 | 40 | 90.4 | 99.7 (R) | [2] |
| 3 | N-Etoxycarbonyl-3-piperidone | ω-transaminase | Isopropylamine | 45 | 24 | 87.6 | 99.7 (R) | [2] |
Table 2: Chiral Pool Synthesis of 3-Aminopiperidine Derivatives
| Starting Material | Key Steps | Overall Yield (%) | Final Product | Reference |
| L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, Ditosylation, Cyclization with amine | 44-55 | (S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate | |
| D-Ornithine | Esterification, Cyclization, Reduction (LiAlH₄) | Not specified | (R)-3-aminopiperidine dihydrochloride | [3] |
| D-Lysine | Lactam synthesis, Protection, Reduction | Not specified | Enantiopure 3-(tritylamino)piperidine | [4][5] |
Table 3: Resolution of Racemic 3-Aminopiperidine
| Racemic Substrate | Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (%) | Reference |
| Ethyl nipecotate | (S)-mandelic acid | Ethyl acetate | 32 | 94 | [6] |
| 3-Aminopiperidine | Dibenzoyl-L-tartaric acid | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Amination of N-Boc-3-piperidone
This protocol describes the synthesis of (R)-1-Boc-3-aminopiperidine using an immobilized ω-transaminase.
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Triethanolamine buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (4 M)
-
Potassium hydroxide
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).
-
Add 200 mg of the immobilized ω-transaminase (ATA-025-IMB).
-
Stir the mixture at 35 °C and 550 rpm for 5 minutes.
-
Add a preheated solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO (33% v/v).
-
Stir the reaction mixture at 50 °C and 550 rpm. Monitor the reaction progress by HPLC or TLC.[1]
-
Upon completion, filter the enzyme under vacuum and wash it with triethanolamine buffer. The enzyme can be stored at 4 °C for reuse.[1]
-
Adjust the pH of the reaction mixture to 2 with 4 M HCl and extract with CH₂Cl₂ (2 x 5 mL) to remove any unreacted starting material.[1]
-
Adjust the pH of the aqueous layer to 13 with KOH and extract the product with CH₂Cl₂ (4 x 5 mL).[1]
-
Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil.[1]
Deprotection to (R)-3-aminopiperidine dihydrochloride:
-
Dissolve 100 mg (0.5 mmol) of (R)-1-Boc-3-aminopiperidine in 100 µL of ethanol at 0 °C.
-
Gradually add 400 µL of a solution of acetyl chloride (2.8 mmol) in ethanol (1:1).
-
Stir the reaction mixture at room temperature until a white solid precipitates.
-
Decant the supernatant and wash the solid with cold ethanol (2 x 100 µL).
-
Dry the solid under vacuum to yield (R)-3-aminopiperidine dihydrochloride.[1]
Protocol 2: Chiral Pool Synthesis from L-Glutamic Acid
This protocol outlines the synthesis of an (S)-N-Boc-3-aminopiperidine derivative starting from L-glutamic acid.
Step 1: Esterification of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.
-
Remove the ice bath and stir the reaction at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude dimethyl ester as an HCl salt. This is used in the next step without further purification.
Step 2: N-Boc Protection
-
To a stirred solution of the crude dimethyl ester in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.1 equiv., 0.7 g).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layer with 10% aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the N-Boc protected diester.
Step 3: Reduction to Diol
-
To a stirred solution of the N-Boc protected diester in methanol, add sodium borohydride (NaBH₄) portion-wise at 0°C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Remove the methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.
-
Dry the combined organic layers and concentrate to give the crude diol, which can be purified by column chromatography.
Step 4: Ditosylation and Cyclization
-
To a solution of the diol in CH₂Cl₂, add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP. Stir at room temperature for 1 hour.
-
Quench the reaction with aqueous sodium bicarbonate and extract with CH₂Cl₂.
-
The crude ditosylate is then reacted with the desired primary amine (e.g., benzylamine) in a suitable solvent like acetonitrile at reflux to afford the corresponding (S)-tert-butyl-1-substituted-piperidin-3-ylcarbamate.
Protocol 3: Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic Acid
This protocol describes the resolution of racemic ethyl nipecotate, a precursor to 3-aminopiperidine.
Materials:
-
Racemic ethyl nipecotate
-
(S)-mandelic acid
-
Ethyl acetate
Procedure:
-
Dissolve racemic ethyl nipecotate (5.0 g, 32 mmol) in 40 mL of ethyl acetate.[6]
-
Add (S)-mandelic acid (4.8 g, 32 mmol) to the solution.[6]
-
Heat the mixture to 60 °C to dissolve all solids.[6]
-
Allow the solution to cool to room temperature over 135 minutes and then stir for an additional 60 minutes.[6]
-
Collect the precipitated solid by filtration and wash with 20 mL of ethyl acetate.[6]
-
Dry the solid under vacuum at room temperature to obtain the (S)-mandelate salt of the enriched enantiomer as a white solid.[6]
Visualizations
The following diagrams illustrate the workflows for the described synthetic strategies.
Caption: Workflow for Biocatalytic Asymmetric Amination.
Caption: Chiral Pool Synthesis from L-Glutamic Acid.
Caption: Workflow for Resolution of a Racemic Mixture.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 3. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Preparation of Enantiopure 3âAminopiperidine and 3âAminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development - Figshare [figshare.com]
- 6. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for N-Boc-Piperidine Building Blocks in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-piperidine building blocks are invaluable scaffolds in solid-phase synthesis (SPS), particularly for the creation of peptidomimetics and other complex organic molecules. The piperidine moiety is a prevalent structural motif in a vast array of biologically active compounds and approved drugs, prized for its ability to introduce conformational constraints and serve as a versatile scaffold for further functionalization.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures controlled reactivity during the stepwise assembly on a solid support.[2]
These building blocks are frequently employed in drug discovery to enhance the pharmacokinetic properties of peptide-based therapeutics, such as improving metabolic stability and receptor binding affinity.[4][5] This document provides detailed application notes and experimental protocols for the effective incorporation of N-Boc-piperidine derivatives into synthetic workflows.
Core Applications
The integration of N-Boc-piperidine building blocks into solid-phase synthesis strategies enables a range of applications in medicinal chemistry and drug development:
-
Conformational Constraint: The rigid piperidine ring restricts the flexibility of a peptide backbone, which can help to lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a specific biological target.[1]
-
Induction of Secondary Structures: The geometry of substituted piperidines is well-suited to mimic secondary structures like β-turns, which are often critical for molecular recognition and protein-protein interactions.[1]
-
Scaffold for Peptidomimetics: The piperidine nitrogen, once deprotected, provides a convenient handle for post-synthesis modifications, allowing for the creation of diverse and complex molecular architectures.[1]
-
Development of GPCR Ligands: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands, making these building blocks highly relevant for the development of novel therapeutics targeting this important class of receptors.[1][4]
Signaling Pathways of Interest
Peptidomimetics synthesized using piperidine-based building blocks often target signaling pathways crucial in various diseases. A primary example is the G protein-coupled receptor (GPCR) signaling cascade, which is a major target in drug discovery.
Caption: General GPCR signaling pathway activated by a ligand.
Quantitative Data Summary
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating an N-Boc-piperidine building block. These values are representative and may vary depending on the specific sequence, scale, and resin used.
| Parameter | Typical Value | Monitoring Method |
| Resin Substitution Level | 0.5 - 0.7 mmol/g | Manufacturer's specification |
| N-Boc-piperidine Coupling Efficiency | >95% | Kaiser Test (negative result) |
| Amino Acid Coupling Efficiency (per step) | >99% | Kaiser Test |
| Overall Crude Product Yield | 60 - 85% | Gravimetric analysis post-cleavage |
| Crude Product Purity (by RP-HPLC) | 65 - 90% | Analytical RP-HPLC |
| Final Purity (after purification) | >95% | Analytical RP-HPLC and Mass Spectrometry |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis Workflow
The following protocol outlines a typical solid-phase synthesis workflow for incorporating an N-Boc-piperidine building block, followed by the elongation of a peptide chain using Fmoc-protected amino acids.
Caption: General workflow for SPPS incorporating an N-Boc-piperidine building block.
Materials:
-
Rink Amide AM resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
N-Boc-piperidine carboxylic acid derivative
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in a solid-phase synthesis vessel. Add DMF to swell the resin for at least 30 minutes with gentle agitation.[4] Drain the DMF.
-
Fmoc Deprotection (for pre-loaded resin or after an amino acid coupling):
-
Coupling of N-Boc-Piperidine Building Block:
-
In a separate vial, pre-activate the N-Boc-piperidine carboxylic acid (3 equivalents relative to resin loading) with a coupling reagent like HBTU (3 equivalents) and a base such as DIPEA (6 equivalents) in DMF for 10-15 minutes.[4]
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).[4]
-
Wash the resin with DMF (4 times for 30 seconds each).[4]
-
-
Boc Deprotection of the Piperidine Nitrogen:
-
Chain Elongation: Repeat steps 2 and 3 with the desired Fmoc-protected amino acids until the sequence is complete.
Protocol 2: Cleavage from the Resin and Final Deprotection
Procedure:
-
Resin Preparation: After the final synthesis step, wash the fully assembled peptide-resin with DCM and dry it under vacuum.[4]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
-
Product Isolation:
-
Precipitation:
-
Purification and Analysis:
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[4]
-
Dry the crude product under vacuum.[4]
-
Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture) and purify using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[4]
-
Troubleshooting and Considerations
-
Incomplete Coupling: If the Kaiser test is positive after the coupling step, repeat the coupling reaction before proceeding.
-
Side Reactions with Piperidine: Prolonged exposure to piperidine can lead to side reactions such as aspartimide formation, especially in sequences containing aspartic acid.[8] Minimizing deprotection times can mitigate this issue.
-
Aggregation: "Difficult sequences" with a high proportion of hydrophobic residues may aggregate, leading to incomplete reactions.[9] Using chaotropic salts or specialized solvents can help disrupt aggregation.[9]
-
Boc vs. Fmoc Strategy: The protocols described here utilize a combination of Boc (on the piperidine) and Fmoc (on the amino acids) protecting groups. The orthogonal nature of these groups (acid-labile vs. base-labile) is key to the synthetic strategy.
By following these protocols and considering the potential challenges, researchers can effectively utilize N-Boc-piperidine building blocks to synthesize a wide range of complex molecules for various applications in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.
Troubleshooting Guide
Low yields and unexpected side products are common hurdles in the synthesis of substituted piperidines. This guide addresses specific problems you might encounter, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Catalytic Hydrogenation of Pyridines | Incomplete reaction due to catalyst poisoning or deactivation. The aromaticity of the pyridine ring makes it resistant to reduction.[1][2] | - Catalyst Selection: Use catalysts known for their robustness, such as Rhodium on carbon (Rh/C), Platinum(IV) oxide (PtO₂), or Iridium complexes.[2][3][4] - Increase Catalyst Loading: Typical loadings range from 1-10 mol%.[5][6] - Reaction Conditions: Employ higher hydrogen pressure (e.g., 50-70 bar) and consider using acidic solvents like glacial acetic acid to activate the pyridine ring.[5] - Quaternization: Conversion of the pyridine to a pyridinium salt prior to reduction can facilitate the reaction under milder conditions.[7] |
| Formation of partially reduced tetrahydropyridine intermediates. | - Extended Reaction Time: Monitor the reaction by TLC or GC-MS and continue until the starting material and intermediates are fully consumed (typically 4-24 hours).[5] - Choice of Reducing Agent: For transfer hydrogenation, formic acid/triethylamine mixtures with a rhodium catalyst can be highly effective.[7] | |
| Low Yield in Reductive Amination | Inefficient iminium ion or enamine formation, especially with weakly nucleophilic amines or sterically hindered ketones.[8] | - pH Control: Maintain a slightly acidic pH (4-6) to facilitate imine formation without deactivating the amine. - Dehydrating Agent: Use a dehydrating agent like molecular sieves or titanium(IV) isopropoxide to drive the equilibrium towards imine formation.[8] - Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent suitable for a one-pot reaction.[9] Sodium cyanoborohydride (NaCNBH₃) is also effective, particularly in the presence of a Lewis acid like ZnCl₂.[9] |
| Competing side reactions, such as self-condensation of the carbonyl compound or polymerization.[5] | - Slow Addition: Add the reducing agent slowly to the pre-formed imine/enamine mixture. - Temperature Control: Lowering the reaction temperature can minimize side product formation.[5] | |
| Formation of Quaternary Ammonium Salt Byproduct | Over-alkylation of the piperidine nitrogen, especially with reactive alkylating agents.[6] | - Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1-1.2 equivalents).[6] - Slow Addition: Add the alkylating agent gradually using a syringe pump to maintain a low concentration.[6] - Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation.[6] |
| Ring Contraction to Pyrrolidine Derivatives | Nucleophilic substitution at the 3-position of pyridines can sometimes proceed through an intermediate aziridine, leading to ring contraction.[10] | - Substrate Modification: Alter the substitution pattern on the pyridine ring to disfavor the formation of the aziridine intermediate. - Alternative Synthetic Route: Consider a different synthetic strategy that does not involve nucleophilic substitution at the 3-position if this side reaction is prevalent. |
| Discoloration of Piperidine Product (Yellowing) | Oxidation of the piperidine ring.[5] | - Purification: Purify the product by distillation to remove colored impurities.[5] - Inert Atmosphere Storage: Store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat to prevent re-oxidation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are typical yields for piperidine synthesis?
Yields can vary significantly based on the synthetic method, scale, and purity of starting materials. For instance, catalytic hydrogenation of pyridines can achieve high yields (often >90%) with proper catalyst selection and optimization of reaction conditions.[4][11] Reductive amination approaches can also provide good yields but may require more careful optimization of pH and reducing agents.[5][12] Cyclocondensation reactions, such as the Dieckmann condensation, are powerful but can be influenced by multiple parameters affecting the equilibrium.[13][14]
Q2: My piperidine and pyridine starting material are difficult to separate by distillation. Why is this and how can I purify my product?
Piperidine and pyridine form a constant boiling azeotropic mixture (approximately 92% piperidine and 8% pyridine by weight), making complete separation by simple fractional distillation challenging.[5] To overcome this, you can consider:
-
Azeotropic distillation with water. [5]
-
Selective salt formation: Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration.[5]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
This is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other reagents) to form piperidine hydrochloride.[5][15] To resolve this, you can try redissolving the crystals or preparing a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[5]
Q4: I am observing significant side reactions in my synthesis. What are some common side reactions to be aware of?
Besides those listed in the troubleshooting guide, other common side reactions include:
-
Aspartimide formation: In syntheses involving peptide-like structures, piperidine can catalyze the formation of a cyclic imide, especially at aspartic acid residues.[16][17]
-
Aza-Michael Addition: Piperidine can undergo aza-Michael addition to electron-deficient double bonds, such as those in maleimides.[16]
-
Dimerization: Highly reactive intermediates, for example from the lithiation of 3-methylpyridine, can dimerize before reacting with the desired electrophile.[10]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine.
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethyl acetate.[5][6]
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.[5]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[5]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[5]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[5]
Protocol 2: One-Pot Reductive Amination
This method involves the reaction of a dicarbonyl compound with an amine, followed by in-situ reduction.
-
Reaction Setup: To a solution of the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloroethane, methanol), add a catalyst if required (e.g., acetic acid to maintain pH 4-6).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate. A dehydrating agent like molecular sieves can be added.
-
Reduction: Cool the reaction mixture in an ice bath and add the reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise.
-
Execution: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualized Workflows
References
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienmag.com [scienmag.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Synthesis of piperidine derivatives as potential analgetic agents | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
Technical Support Center: Overcoming Steric Hindrance in Piperidine Functionalization
Welcome to the technical support center for piperidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chemical modification of piperidine scaffolds, with a particular focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of a substituted piperidine is giving low yields. What are the common causes and how can I improve the efficiency?
A1: Low yields in piperidine C-H functionalization, especially with sterically hindered substrates, can stem from several factors. Here are some troubleshooting steps:
-
Catalyst and Ligand Choice: The catalyst system is crucial. For sterically demanding transformations, consider using catalysts with bulkier ligands that can promote reactions at hindered sites or, conversely, direct the reaction away from sterically accessible but electronically disfavored positions.[1][2] Rhodium and Palladium catalysts are commonly employed, and screening different ligands is often necessary.[2][3]
-
Protecting Group Strategy: The nature of the nitrogen protecting group (Pg) significantly influences reactivity and selectivity. Bulky protecting groups can shield certain positions, directing functionalization to less hindered sites.[1][2] Common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) can be strategically chosen to modulate steric and electronic properties.[4]
-
Reaction Conditions: Optimization of temperature, solvent, and reaction time is critical. For instance, some rhodium-catalyzed C-H insertions benefit from refluxing conditions.[2]
-
Photoredox Catalysis: This has emerged as a powerful technique for functionalizing densely substituted piperidines, often proceeding under mild conditions with high diastereoselectivity.[5][6] Employing a suitable photocatalyst, such as an Iridium(III) complex, can overcome activation barriers associated with sterically hindered C-H bonds.[5]
Q2: I am observing a mixture of regioisomers (e.g., C2 vs. C3 vs. C4 functionalization). How can I achieve better regioselectivity?
A2: Achieving regioselectivity in piperidine functionalization is a common challenge due to the presence of multiple C-H bonds with similar reactivity. Here are key strategies to control the site of functionalization:
-
Directing Groups: Attaching a directing group to the piperidine nitrogen can effectively guide a metal catalyst to a specific C-H bond, most commonly the α-position (C2).[4] Pyridyl, pyrimidyl, and amide-based directing groups are frequently used.[4][7] Recent developments have shown that specialized directing groups can also enable functionalization at the more remote C4 position.[8]
-
Catalyst Control: The choice of catalyst can override the inherent electronic preferences of the substrate. For example, in rhodium-catalyzed carbene insertions, different rhodium catalysts can selectively functionalize the C2 or C4 positions of the piperidine ring.[2][9][10]
-
Steric Shielding: Introducing bulky substituents on the piperidine ring or the nitrogen protecting group can block reaction at the more accessible positions, thereby favoring functionalization at more remote and less sterically encumbered sites.[1][4]
-
Indirect Methods for C3 Functionalization: The C3 position is electronically deactivated, making direct C-H functionalization challenging.[2][9] An indirect approach involves the cyclopropanation of a tetrahydropyridine intermediate, followed by regioselective ring-opening to achieve 3-substituted piperidines.[2][9][10]
Q3: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A3: Controlling stereochemistry is critical, particularly in medicinal chemistry. Here are approaches to enhance diastereoselectivity:
-
Substrate Control: The existing stereocenters on the piperidine ring can direct the approach of reagents, leading to a preferred diastereomer. Understanding the conformational preferences of your substrate is key.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen atom can create a chiral environment that influences the stereochemical outcome of the reaction.[4]
-
Catalyst-Controlled Stereoselectivity: Chiral catalysts, particularly rhodium catalysts with chiral ligands, have been shown to induce high levels of diastereoselectivity in C-H functionalization reactions.[2]
-
Photoredox-Catalyzed Epimerization: In some photoredox-catalyzed reactions, an initial non-selective functionalization is followed by an epimerization process that enriches the thermodynamically most stable diastereomer, resulting in high diastereoselectivity.[5][6]
Troubleshooting Guides
Issue 1: Inefficient α-Arylation of a Hindered Piperidine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired α-arylated product. | Steric hindrance at the α-position is inhibiting the reaction. | 1. Switch to Photoredox Catalysis: Use an iridium-based photocatalyst (e.g., Ir(ppy)₃) which is effective for arylating highly substituted piperidines.[5][6] 2. Optimize Reaction Conditions: Screen different solvents (e.g., acetonitrile, DMA) and bases. 3. Consider a Different Catalyst System: For transition metal-catalyzed reactions, screen different ligands to find one that can accommodate the sterically demanding substrate. |
| Formation of side products. | Over-addition or decomposition of the starting material or product. | 1. Use Excess of the Piperidine Substrate: This can minimize over-addition in some photoredox-mediated arylations.[5] 2. Lower the Reaction Temperature: This can sometimes reduce the rate of side reactions. |
Issue 2: Lack of Selectivity in Remote C-H Functionalization (C3 or C4)
| Symptom | Possible Cause | Suggested Solution |
| Predominant functionalization at the electronically favored α-position (C2). | The C2-H bond is more activated due to the adjacent nitrogen atom.[2] | 1. Introduce Steric Bulk at C2: Synthesize a substrate with bulky substituents at the α-positions to sterically block this site.[4] 2. Employ a Bulky N-Protecting Group: A sterically demanding protecting group can shield the C2 positions.[2] 3. Utilize Catalyst Control: For rhodium-catalyzed reactions, use a catalyst like Rh₂(S-2-Cl-5-BrTPCP)₄ in combination with an N-α-oxoarylacetyl-piperidine to favor C4 functionalization.[2][9] |
| No reaction at the desired remote position. | The C-H bond at the β (C3) or γ (C4) position is not sufficiently activated. | 1. For C3-Functionalization: Use an indirect method such as cyclopropanation of an N-Boc-tetrahydropyridine followed by reductive ring-opening.[2][10] 2. For C4-Functionalization: Consider a directing group strategy designed for remote functionalization. |
Data Presentation: Catalyst and Protecting Group Effects on Regioselectivity
The following table summarizes the effect of different catalysts and nitrogen protecting groups on the regioselectivity of rhodium-catalyzed C-H functionalization of piperidine.
| Target Position | N-Protecting Group | Catalyst | Outcome | Reference |
| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | 2-substituted piperidine | [2][9] |
| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | 2-substituted piperidine | [2][9] |
| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted piperidine | [2][9][10] |
Experimental Protocols
Protocol 1: General Procedure for Photoredox-Catalyzed α-C-H Arylation of a Densely Substituted Piperidine [5]
-
Preparation: In a nitrogen-filled glovebox, add the piperidine substrate (1.0 equiv.), the cyano(hetero)arene (1.5 equiv.), and the Ir(III) photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., N,N-dimethylacetamide - DMA) to the vial.
-
Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial approximately 2-5 cm from a blue LED light source.
-
Reaction Execution: Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Catalyst-Controlled C4-H Functionalization [2]
-
Preparation: To a solution of the N-α-oxoarylacetyl-piperidine substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere, add the rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄, 1-2 mol%).
-
Reagent Addition: Slowly add a solution of the diazo compound (1.1 equiv.) in the same solvent to the reaction mixture at the specified temperature (this can range from room temperature to reflux).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the 4-substituted piperidine product.
Visualizations
Caption: Workflow for Photoredox-Catalyzed α-Arylation.
Caption: Decision pathway for achieving regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side reactions during N-alkylation of piperidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.
Troubleshooting Guides
This guide addresses specific issues that may arise during the N-alkylation of piperidines, offering potential causes and recommended solutions.
Guide 1: Direct N-Alkylation - Managing Over-alkylation and Low Conversion
A primary challenge in direct N-alkylation with alkyl halides is the formation of quaternary ammonium salts due to over-alkylation.[1][2][3] This occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts with another molecule of the alkylating agent.[3]
Problem: Formation of a significant amount of a water-soluble byproduct, leading to low yields of the desired N-alkylated piperidine.[3]
Troubleshooting Workflow for Over-alkylation:
Caption: Troubleshooting workflow for over-alkylation during N-alkylation.
Problem: Low or No Product Yield
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive alkyl halide. For less reactive agents, increasing the reaction temperature may be necessary.[4] The addition of catalytic potassium iodide can also facilitate reactions with less reactive alkyl bromides or chlorides.[4] |
| Inappropriate Base | For simple alkylations, inorganic bases like K₂CO₃ are often suitable. For more challenging substrates, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can be effective.[4][5] In some cases, stronger bases like sodium hydride (NaH) may be required.[4][5] |
| Poor Solubility of Reagents | Ensure all reactants are soluble in the chosen solvent. If using an insoluble base like potassium carbonate, consider switching to a more polar solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to improve the reaction rate.[4] |
| Reaction Not Reaching Completion | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a slight excess of the alkylating agent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of piperidines and how can it be minimized?
The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[2][3] This occurs when the N-alkylated piperidine product (a tertiary amine) reacts further with the alkylating agent.[3] This byproduct can be difficult to separate due to its high water solubility.[3]
To minimize this:
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Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent.[2][3]
-
Slow Addition: Add the alkylating agent slowly, preferably using a syringe pump, to maintain a low concentration of it throughout the reaction.[2][5]
-
Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity.[2]
Q2: When should I choose reductive amination over direct alkylation?
Reductive amination is an excellent alternative to direct alkylation and is often preferred when:
-
Over-alkylation is a significant issue: Reductive amination avoids the formation of quaternary ammonium salts.[1][6]
-
The alkylating agent is an aldehyde or ketone: This method directly couples the piperidine with a carbonyl compound.
-
Milder reaction conditions are required: It is often a more selective method.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent as it is selective for the iminium ion intermediate over the carbonyl compound.[1]
Q3: How can I achieve selective N-alkylation in a molecule with multiple amine groups?
For molecules with multiple reactive amine groups, such as 4-aminomethylpiperidine, a protecting group strategy is often necessary to achieve selective alkylation.[6] The more nucleophilic amine can be selectively protected, allowing for the alkylation of the desired nitrogen, followed by deprotection.[6] A common approach is to protect a primary amine with a tert-butoxycarbonyl (Boc) group.[6]
Q4: My N-arylation reaction is giving low yields. What should I investigate?
Low yields in N-arylation reactions (e.g., Buchwald-Hartwig amination) can stem from catalyst deactivation or competing side reactions.[2] Key factors to investigate include:
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[2]
-
Ligand and Base Combination: The choice of phosphine ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[2]
-
Stoichiometry: Using an excess of the piperidine can help minimize the formation of N,N'-bis-arylated byproducts.[2]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[2]
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5-2.0 eq)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Syringe pump
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere.
-
To the flask, add the piperidine (1.1 eq), the base (1.5-2.0 eq), and the anhydrous solvent.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise to the stirred piperidine solution over several hours.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up and purify the crude product by column chromatography.
Workflow for Direct N-Alkylation:
Caption: A typical workflow for direct N-alkylation of piperidines.
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.[1]
Materials:
-
2-Substituted piperidine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Optional: Acetic acid (catalytic amount)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.
-
If the carbonyl compound is less reactive, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) in a single portion. The reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Reductive Amination:
Caption: A typical workflow for N-alkylation via reductive amination.
Data Presentation
Table 1: Comparison of N-Alkylation Methods
| Parameter | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Primary Side Reaction | Over-alkylation (Quaternary salt formation) | Generally very clean, minimal side reactions |
| Alkylating Agent | Alkyl halides (R-X) | Aldehydes (RCHO) or Ketones (RCOR') |
| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing agent (e.g., NaBH(OAc)₃) |
| Reaction Conditions | Can require heating for less reactive halides | Typically room temperature |
| Selectivity | Can be lower, especially with reactive halides | Generally higher, avoids over-alkylation |
Table 2: Typical Reagents and Solvents for Direct N-Alkylation
| Role | Examples | Notes |
| Alkylating Agents | Methyl iodide, Ethyl bromide, Benzyl bromide | Reactivity: R-I > R-Br > R-Cl |
| Bases | K₂CO₃, NaH, DIPEA, KHCO₃ | Choice depends on substrate reactivity and desired conditions. DIPEA is a non-nucleophilic organic base. |
| Solvents | Acetonitrile (MeCN), DMF, DCM, Acetone | Polar aprotic solvents are common. |
References
Technical Support Center: Purification of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present. An initial acid-base workup is also crucial to remove many common impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include:
-
Unreacted 3-methylpiperidine-3-carboxylic acid.
-
Excess di-tert-butyl dicarbonate (Boc₂O).
-
Byproducts from the Boc-protection reaction, such as tert-butanol.
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Residual solvents from the reaction and workup.
Q3: My final product is an oil, not a solid. What could be the cause and how can I solidify it?
A3: An oily product can be due to the presence of residual solvents or other impurities. First, ensure all volatile solvents are removed under high vacuum. If the product is still an oil, it may be due to its hygroscopic nature or the presence of non-volatile impurities. Attempting to precipitate the product by dissolving it in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and then adding a poor solvent (e.g., hexanes or pentane) can induce crystallization. Proper drying of all solvents and reagents during the synthesis is also crucial to avoid oily products.
Q4: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O)?
A4: During the workup, washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution can help remove some unreacted Boc₂O. Additionally, column chromatography is very effective in separating the desired product from the less polar Boc₂O.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | Product loss during extraction or chromatography. | During acid-base extraction, ensure the pH is carefully adjusted at each step to prevent the product from remaining in the wrong phase. For chromatography, use the recommended solvent system and monitor fractions carefully using TLC. |
| Product is not pure after column chromatography | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. A gradient elution might be necessary to separate closely related impurities. |
| Difficulty in removing a specific impurity | The impurity has similar polarity to the product. | If chromatography is ineffective, recrystallization from a suitable solvent system may be a better option. Consider derivatizing the impurity to change its polarity before purification. |
| Product degrades during purification | The compound is sensitive to acidic or basic conditions. | The Boc protecting group is sensitive to strong acids. Avoid prolonged exposure to acidic conditions during workup. Use mild bases for extraction where possible. |
Experimental Protocols
Acid-Base Extraction Workup
This protocol is designed to remove acidic and basic impurities from the crude reaction mixture before further purification.
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Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Wash the organic layer with a 1 M KHSO₄ solution (2 x 15 mL) to remove any unreacted amine starting material.
-
Wash the organic layer with brine (20 mL).
-
To remove unreacted starting carboxylic acid, you can perform a basic extraction. Extract the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The desired product, being a carboxylic acid, will move to the aqueous basic layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer to a pH of 2-3 with a 1 M HCl solution.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Column Chromatography
This method is effective for separating the target compound from impurities with different polarities.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexanes is commonly used. The ratio should be optimized based on TLC analysis of the crude product. A typical starting point could be 1:9 (v/v) ethyl acetate/hexanes, gradually increasing the polarity. Alternatively, a methanol in chloroform or dichloromethane system (e.g., 2% methanol) can be employed.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethyl acetate, acetone).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the charcoal.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System | Notes |
| Column Chromatography | Ethyl Acetate / Hexanes | Start with a low polarity mixture (e.g., 10% EtOAc) and gradually increase the polarity. |
| Methanol / Chloroform | A small percentage of methanol (e.g., 2-5%) is often sufficient. | |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate and add hexanes until turbidity is observed, then cool. |
| Acetone / Water | Dissolve in acetone and add water until the solution becomes cloudy, then heat until clear and cool slowly. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for an oily product.
Technical Support Center: Stereoselective Piperidine Derivative Synthesis
Welcome to the technical support center for the stereoselective synthesis of piperidine derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to racemization and stereocontrol during their experiments.
Troubleshooting Guide: Preventing Racemization
This guide is designed to help you identify and resolve common issues leading to the loss of stereochemical integrity during the synthesis of chiral piperidine derivatives.
Q1: My reaction is producing a racemic or nearly racemic mixture of my piperidine derivative. What are the likely causes?
Several factors during your synthetic route can lead to racemization. The most common culprits involve the formation of planar, achiral intermediates.[1] Key factors include:
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Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can result in the loss of stereochemical information at the chiral center.[1]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] In some instances, a change in temperature can even lead to a reversal of enantioselectivity.[1]
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization. They can promote the formation of achiral intermediates such as enolates or facilitate imine-enamine tautomerism. The strength and steric hindrance of the base can significantly influence the degree of racemization.[1][2]
-
Solvent Effects: The polarity and protic nature of the solvent can affect the stability of intermediates and transition states that lead to racemization. For example, alcoholic solvents can act as hydrogen donors and may contribute to racemization pathways.[1]
-
Prolonged Reaction Times: Allowing a reaction to proceed for too long, especially under harsh conditions, can increase the likelihood of product racemization.
Q2: I suspect my chiral starting material is racemizing before the main reaction. How can I verify this and prevent it?
It is crucial to ensure the stereochemical integrity of your starting materials.
-
Verification:
-
Chiral HPLC/GC Analysis: Analyze your starting material before the reaction using a chiral stationary phase to determine its enantiomeric excess (ee).
-
Control Experiment: Subject your starting material to the reaction conditions (solvent, temperature, any additives) without the other reactants for a typical reaction time. Re-analyze the ee to see if any degradation has occurred.
-
-
Prevention:
-
Mild Reaction Conditions: Use the mildest possible conditions for any preceding steps.
-
Appropriate Protecting Groups: Ensure that the protecting groups used are stable under the reaction conditions and do not promote racemization.
-
Storage: Store chiral precursors at appropriate temperatures and under an inert atmosphere to prevent degradation.
-
Q3: My purification method seems to be causing racemization. What should I consider?
Standard purification techniques can sometimes lead to racemization, especially for compounds that are sensitive to acid or base.
-
Silica Gel Chromatography: Normal phase silica gel can be slightly acidic and may cause racemization of sensitive compounds. Consider deactivating the silica gel by treating it with a base like triethylamine before use. Alternatively, use a different stationary phase like alumina (basic or neutral) or a bonded-phase silica.
-
Temperature: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature.
-
pH: During aqueous workup, be mindful of the pH of your solutions. If your product is sensitive to acid or base, try to maintain a neutral pH.
Frequently Asked Questions (FAQs)
Q1: What are the most effective modern methods for the stereoselective synthesis of piperidine derivatives?
The choice of method depends on the desired substitution pattern and stereochemistry. Some robust contemporary strategies include:
-
Organocatalytic Domino Reactions: These reactions can construct polysubstituted piperidines with multiple contiguous stereocenters in a single step with high enantioselectivity.[3]
-
Transition Metal Catalysis:
-
Rhodium-Catalyzed Reactions: Methods like asymmetric reductive transamination of pyridinium salts[3] or C-H functionalization using chiral dirhodium tetracarboxylate catalysts offer high diastereoselectivity and enantioselectivity.[4]
-
Gold-Catalyzed Cyclizations: Gold catalysis can be employed for the synthesis of piperidin-4-ols through a sequence of cyclization, reduction, and rearrangement.[5]
-
-
Chemo-enzymatic Methods: Enzymes can be used for the stereoselective transformation of substituted tetrahydropyridines to chiral piperidines.
-
Chiral Auxiliaries: The use of chiral sulfinyl imines allows for the enantioselective synthesis of various substituted piperidines.[5]
Q2: How do I choose the right catalyst for my stereoselective piperidine synthesis?
The selection of the catalyst is critical and depends on the specific reaction.
-
For organocatalytic domino reactions , O-TMS protected diphenylprolinol is a common and effective catalyst.[3]
-
In rhodium-catalyzed C-H functionalization , the choice of the chiral ligand is crucial. For instance, Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to enhance stereoselectivity in certain reactions.[4]
-
For asymmetric reductive transamination , a rhodium complex such as [Cp*RhCl₂]₂ is often used in conjunction with a chiral primary amine.[3]
Q3: What analytical techniques are essential for confirming the stereochemistry of my synthesized piperidine derivative?
To confirm the structure and stereochemical purity of your product, a combination of analytical techniques is necessary:
-
NMR Spectroscopy (¹H, ¹³C, COSY, NOESY): To determine the constitution and relative stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[6]
Data Presentation
Table 1: Optimization of Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine [4]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. | ee (%) |
| 1 | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 23 | - | 1:1 | - |
| 2 | Rh₂(S-PTAD)₄ | CH₂Cl₂ | 23 | 65 | 1.3:1 | 27 |
| 3 | Rh₂(S-PTTL)₄ | CH₂Cl₂ | 23 | 62 | 2:1 | 66 |
| 4 | Rh₂(S-TPPTTL)₄ | CH₂Cl₂ | 23 | 60 | 1.8:1 | 48 |
| 5 | Rh₂(S-2-Cl-5-BrTPCP)₄ | CH₂Cl₂ | 23 | 68 | 5.3:1 | 83 |
| 6 | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | 39 | 87 | 22:1 | 76 |
| 7 | Rh₂(R-TPPTTL)₄ | CH₂Cl₂ | 0 | - | - | - |
d.r. = diastereomeric ratio. ee = enantiomeric excess.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of Tetrahydropyridines [3][6]
This protocol describes a domino Michael addition/aminalization reaction to form highly functionalized chiral piperidines.
-
Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in an appropriate solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired chiral piperidine derivative.
Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt [3]
This method allows for the synthesis of chiral piperidines from readily available pyridinium salts.
-
Reaction Setup: In a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%).
-
Solvent Addition: Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (24.0 equiv).
-
Reaction: Stir the reaction mixture at 40 °C for 22 hours in air.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for stereoselective piperidine synthesis.[6]
Caption: Troubleshooting decision tree for racemization issues in piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting low enantioselectivity in chiral piperidine synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in the asymmetric synthesis of chiral piperidines.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (% ee) is significantly lower than what is reported in the literature for a similar reaction. What is the first thing I should check?
A1: The first step should always be to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values. Key parameters to verify include baseline separation of the enantiomers (Resolution > 1.5) and ensuring that the detector response is linear for both enantiomers.
Q2: I've confirmed my analytical method is accurate, but my % ee is still low and inconsistent between runs. What should I investigate next?
A2: The purity and quality of all your reagents and the catalyst are the next critical factors to scrutinize. Asymmetric reactions are highly sensitive to trace impurities. Ensure your substrate is purified, solvents are anhydrous and peroxide-free, and your chiral ligand and metal precursor are of high purity. Even minor degradation of the catalyst or ligand can lead to a significant drop in enantioselectivity.
Q3: How much does the solvent really impact enantioselectivity?
A3: The solvent can have a profound effect on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. In some cases, changing the solvent can even invert the sense of enantioselection. It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities during reaction optimization.
Q4: Can increasing the catalyst loading improve my enantioselectivity?
A4: While a higher catalyst loading can sometimes improve reaction rates, it does not always lead to higher enantioselectivity. In some cases, it can even be detrimental. It is more important to optimize the metal-to-ligand ratio, which is crucial for the formation of the active chiral catalyst. A slight excess of the ligand is often beneficial.
Q5: My reaction is sluggish and gives low enantioselectivity. Could the temperature be the issue?
A5: Yes, temperature is a critical parameter in asymmetric catalysis. Generally, lowering the reaction temperature enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. If your reaction is slow at lower temperatures, you may need to increase the reaction time or explore more active catalyst systems.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or High Degree of Racemization
-
Symptoms: The enantiomeric excess (ee) of the final product is significantly lower than expected. Chiral HPLC or SFC analysis shows nearly equal amounts of both enantiomers.
-
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Reaction Temperature | Optimize the reaction temperature. In many cases, lowering the temperature can significantly improve enantioselectivity. | Higher temperatures can lead to competing non-selective background reactions or racemization of intermediates or products. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities and coordinating abilities. | The solvent can influence the conformation of the substrate-catalyst complex and the transition state energies, thereby affecting stereoselectivity. |
| Suboptimal Catalyst or Ligand | Experiment with different chiral catalysts or ligands. Consider ligands with different steric and electronic properties. | The structure of the catalyst/ligand is paramount in creating a chiral environment that effectively differentiates between the two enantiomeric transition states. |
| Presence of Protic Impurities | Ensure all reagents and solvents are rigorously dried and reactions are performed under an inert atmosphere (e.g., Argon or Nitrogen). | Protic impurities (e.g., water) can interfere with the catalyst and may facilitate proton-transfer mediated racemization pathways. |
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Piperidine Synthesis
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 2.4 | 92 |
| 2 | Dichloromethane | 9.1 | 85 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 78 |
| 4 | Acetonitrile | 37.5 | 65 |
| 5 | Methanol | 32.7 | 40 |
Table 2: Influence of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (% ee) |
| 1 | 40 | 12 | 75 |
| 2 | 25 (Room Temp.) | 24 | 88 |
| 3 | 0 | 48 | 95 |
| 4 | -20 | 72 | 97 |
| 5 | -40 | 96 | >99 |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Alkyl Pyridinium Salts
This protocol describes a general procedure for the asymmetric hydrogenation of a 2-alkyl pyridinium salt to the corresponding chiral piperidine.
Materials:
-
2-Alkyl pyridinium salt (1.0 mmol)
-
[Ir(COD)Cl]₂ (0.01 mmol, 1 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (0.022 mmol, 2.2 mol%)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., THF, 10 mL)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the 2-alkyl pyridinium salt, [Ir(COD)Cl]₂, the chiral phosphine ligand, and iodine.
-
Add the anhydrous, degassed solvent to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 24 h).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Organocatalytic Enantioselective Synthesis of a Polysubstituted Piperidine
This protocol outlines a domino Michael/aza-Michael reaction for the synthesis of a highly functionalized chiral piperidine using a diarylprolinol silyl ether catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkene (1.2 mmol)
-
Malonate derivative (1.1 mmol)
-
Diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
Base (e.g., DIPEA, 0.2 mmol, 20 mol%)
-
Solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a stirred solution of the aldehyde and nitroalkene in the solvent at room temperature, add the diarylprolinol silyl ether catalyst.
-
Add the malonate derivative followed by the base.
-
Stir the reaction mixture at room temperature for the required time (typically 24-72 hours), monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the polysubstituted piperidine.
-
Analyze the product to determine the diastereomeric ratio (by ¹H NMR) and the enantiomeric excess of the major diastereomer (by chiral HPLC).
Mandatory Visualizations
Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric synthesis.
Caption: Simplified mechanism of an organocatalytic domino reaction for piperidine synthesis.
Caption: Key experimental parameters influencing the enantioselectivity of the reaction.
Technical Support Center: Scalable Synthesis of N-Boc-3-methylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable synthesis of N-Boc-3-methylpiperidine-3-carboxylic acid, a key building block in pharmaceutical research and development.[1][2]
Experimental Workflow
The recommended scalable synthesis involves a two-step process starting from the commercially available N-Boc-piperidine-3-carboxylic acid. The first step is an α-methylation of the ester derivative, followed by hydrolysis to yield the final product.
References
Stability of Boc protecting group under various reaction conditions
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use and stability of the Boc group in organic synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven comparisons to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group stable?
A1: The Boc group is renowned for its stability under a wide range of non-acidic conditions.[1] It is generally stable to bases, nucleophiles, and catalytic hydrogenation.[1][2][3] This stability makes it an excellent choice for orthogonal protection strategies, particularly in peptide synthesis where it can be used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[1][4]
Q2: What conditions will cleave the Boc group?
A2: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][5] The cleavage mechanism involves the formation of a stable tert-butyl cation.[1][5] Milder acidic conditions, including the use of Lewis acids like AlCl₃, ZnBr₂, and TMSI, can also be employed for its removal, which can be advantageous for substrates with other acid-sensitive functional groups.[6][7] Thermal deprotection is also possible but may require high temperatures.[8]
Q3: What are the primary causes of side reactions during Boc deprotection?
A3: The main cause of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[8][9] This electrophilic intermediate can alkylate nucleophilic residues within the substrate, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired byproducts.[8]
Q4: How can I prevent side reactions during Boc deprotection?
A4: To prevent side reactions from the tert-butyl cation, scavengers should be added to the deprotection reaction mixture.[8] Scavengers are compounds that effectively "trap" the carbocation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, and thioanisole.[6][8] For cysteine-containing compounds, ethanedithiol (EDT) is often used.[8]
Q5: My Boc deprotection is incomplete. What are the possible causes and solutions?
A5: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid: The concentration of the acid may be too low.[8][10]
-
Solution: Increase the acid concentration (e.g., from 20% TFA to 50% TFA in DCM).[8]
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.[8]
-
Solution: Extend the reaction time and monitor the progress using TLC or LC-MS.[8]
-
-
Steric Hindrance: The Boc-protected amine may be in a sterically hindered environment, slowing down the reaction.[10]
Troubleshooting Guides
Issue 1: Observation of an unexpected mass increase of +56 Da in the product.
-
Possible Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[8]
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Solution: Incorporate a suitable scavenger into your deprotection cocktail. A common general-purpose scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[9] The choice of scavenger can be tailored to the specific nucleophilic residues present in your substrate.[8]
Issue 2: The deprotected amine product is obtained as an oil and is difficult to handle.
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Possible Cause: The trifluoroacetate (TFA) salt of the amine is often oily.[12]
-
Solution: Consider using HCl in dioxane for the deprotection. The resulting hydrochloride salt is frequently a crystalline solid, which can facilitate purification and handling.[12]
Issue 3: Degradation of other acid-labile groups in the molecule during Boc deprotection.
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Possible Cause: The strongly acidic conditions required for Boc cleavage (e.g., neat TFA) are also cleaving other protecting groups.
-
Solution: Employ milder deprotection methods. Options include using a lower concentration of TFA, or switching to alternative reagents like HCl in an organic solvent, or Lewis acids such as zinc bromide in dichloromethane.[13][14]
Data Presentation
Table 1: Stability of the Boc Group Under Various Reaction Conditions [7]
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Rapid cleavage |
| Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Effective cleavage, product may precipitate as HCl salt | |
| Aqueous Phosphoric Acid | Water | Not specified | Effective and environmentally benign cleavage | |
| Lewis Acids (e.g., TMSI, AlCl₃, ZnBr₂) | Dichloromethane (DCM) | Varies | Milder options for sensitive substrates | |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Stable |
| Sodium carbonate (Na₂CO₃) | Water/Organic co-solvent | Room Temperature | Stable | |
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Stable | |
| Hydrogenolysis | H₂, Pd/C | Methanol/Ethanol | Room Temperature | Stable[15] |
| Nucleophilic | Hydrazine | Methanol/Ethanol | Room Temperature | Stable |
| Amines | Various | Room Temperature | Stable |
Table 2: Comparison of TFA and HCl for Boc Deprotection [12]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM), neat TFA | 4M in Dioxane, 1M-4M in various organic solvents (MeOH, EtOAc), or aqueous solutions |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[12] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[12] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[12] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[12] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Can offer better selectivity depending on the conditions. |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM[12]
-
Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[8]
Protocol 2: Milder Boc Deprotection using HCl in Dioxane[8]
-
Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent.
-
Acid Addition: Add a solution of 4M HCl in dioxane.
-
Reaction: Stir the reaction at room temperature. The deprotected amine hydrochloride may precipitate from the solution. Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent like diethyl ether. If the product remains in solution, remove the solvent under reduced pressure.
Protocol 3: Boc Protection of an Amine[1]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 eq), to the solution.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Work-up: Upon completion, perform an appropriate aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is then dried and concentrated to yield the Boc-protected amine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for Piperidine Cyclization Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine cyclization reactions, with a specific focus on the critical role of solvent selection in optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my piperidine cyclization reaction is giving a low yield?
A1: A low yield is a frequent issue in piperidine synthesis. Before extensively modifying the reaction, it's crucial to systematically review the foundational parameters. First, verify the purity and stoichiometry of your reagents and starting materials. If these are confirmed to be correct, the next logical step is to scrutinize the reaction conditions, including temperature, reaction time, and, most importantly, the solvent system.[1] An inappropriate solvent can significantly hinder reaction rates and lead to incomplete conversion.
Q2: How does the choice of solvent affect the stereoselectivity of my piperidine cyclization?
A2: The solvent can have a profound impact on the diastereoselectivity of the reaction. The polarity and coordinating ability of the solvent can influence the geometry of the transition state, which in turn dictates the stereochemical outcome.[2] To improve diastereoselectivity, it is often beneficial to screen a range of solvents with varying properties. For instance, non-polar solvents like toluene or THF, and more polar solvents such as dichloromethane or acetonitrile, can favor different transition states.[2] Additionally, lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product.[3]
Q3: I am observing the formation of significant side products. Can the solvent be a contributing factor?
A3: Yes, the solvent can play a crucial role in the formation of side products. For example, in some reactions, a particular solvent might favor an undesired reaction pathway, such as an intermolecular reaction over the desired intramolecular cyclization. In such cases, switching to a different solvent or adjusting the concentration (e.g., using higher dilution) can favor the desired intramolecular process.[2] Additionally, the choice between certain solvents can even dictate the cyclization pathway, for instance, leading to a 6-endo-trig versus a 5-exo-trig ring closure. Careful solvent selection is therefore a key strategy to minimize side product formation.
Q4: Are there general guidelines for selecting a starting solvent for a new piperidine cyclization reaction?
A4: While the optimal solvent is highly substrate-dependent, some general guidelines exist based on the reaction mechanism. For reductive aminations, alcoholic solvents like methanol or ethanol are commonly employed.[4] For N-alkylation reactions, polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred as they can effectively solvate the transition state.[5] For Diels-Alder reactions, the choice of solvent can be less intuitive, and a screening of both polar and non-polar solvents is often necessary to determine the best conditions. It is always recommended to consult the literature for similar substrates to inform your initial solvent choice.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common challenges in piperidine synthesis. The following workflow can help diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Poor Diastereoselectivity
Achieving the desired stereoisomer is often critical, especially in pharmaceutical applications.
-
Problem: The reaction produces a mixture of diastereomers with low selectivity.
-
Solution Strategy:
-
Solvent Screening: As the polarity and coordinating ability of the solvent can influence the transition state, a systematic solvent screen is the first recommended step. Test a range of solvents with different dielectric constants and hydrogen bonding capabilities (e.g., toluene, THF, CH₂Cl₂, MeCN, EtOH).[2]
-
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing diastereomeric transition states.[3]
-
Catalyst/Reagent Modification: If using a catalyst, consider screening different ligands or catalyst precursors. The choice of reducing agent in a reductive amination, for example, can also significantly impact the stereochemical outcome.[2]
-
Chiral Auxiliaries: If applicable to your synthetic route, the use of a chiral auxiliary can provide high levels of stereocontrol.
-
Quantitative Data on Solvent Effects
The following tables summarize the impact of different solvents on the yield of various piperidine cyclization reactions, providing a basis for comparison and selection.
Table 1: Effect of Solvent on Intramolecular Carboamination Yield [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 120 | 24 | 75 |
| 2 | CH₃CN | 120 | 24 | 72 |
Reaction conditions: γ-alkenyl N-arylsulfonamide substrate with a copper(II) carboxylate promoter.
Table 2: Solvent Optimization for a Cysteine-Catalyzed Pictet-Spengler Reaction [6]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂O | 50 | 24 | 75 |
| 2 | EtOH | 50 | 24 | 89 |
| 3 | CH₃CN | 50 | 24 | 65 |
| 4 | THF | 50 | 24 | 52 |
| 5 | Toluene | 50 | 24 | 45 |
| 6 | DCM | 50 | 24 | 31 |
Reaction conditions: Tryptamine and isatin with L-cysteine as a catalyst.
Table 3: Effect of Solvent on the Rate of a Substituted Piperidine Synthesis [4][7]
| Solvent | Dielectric Constant (ε at 25°C) | Second-Order Rate Constant (k₁) at 25°C | Activation Energy (Ea) (kJ·mol⁻¹) |
| Methanol | 32.70 | Lower | 104.2 |
| Ethanol | 24.55 | Higher | 46.9 |
This study highlights that while methanol is a more polar solvent, the reaction rate was faster in ethanol, which has a lower activation energy for this specific multi-component reaction.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol provides a systematic approach to identifying the optimal solvent for a piperidine cyclization reaction.[8][9]
-
Setup: In an array of small reaction vials, each equipped with a stir bar, add the starting material(s) and any solid reagents or catalysts.
-
Solvent Addition: To each vial, add a different solvent from your screening library (e.g., Toluene, THF, DCM, MeCN, DMF, EtOH, H₂O). The volume should be sufficient to achieve a practical concentration (e.g., 0.1 M).
-
Reaction Initiation: If required, add any liquid reagents or starting materials to each vial simultaneously.
-
Reaction Conditions: Place the vials in a temperature-controlled block and stir for a predetermined amount of time.
-
Monitoring: At regular intervals, take a small aliquot from each reaction mixture and analyze by a suitable technique (e.g., TLC, LC-MS, or GC) to monitor the consumption of starting material and the formation of the desired product.
-
Analysis: After the reaction time is complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion and/or yield for each solvent. This will allow for the identification of the most promising solvent(s) for further optimization.
Caption: An experimental workflow for systematic solvent screening.
Protocol 2: General Procedure for Reductive Amination
This protocol is a general guideline for the synthesis of a piperidine ring via reductive amination.[10]
-
Imine Formation: Dissolve the dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv).
-
Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the HPLC Separation of Diastereomeric Amides of Chiral Carboxylic Acids
The enantioselective analysis of chiral carboxylic acids, a prominent class of compounds in the pharmaceutical industry, is crucial for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of the indirect chiral separation approach, where enantiomers are derivatized into diastereomers prior to analysis on an achiral stationary phase. We will explore different chiral derivatizing agents (CDAs), present comparative data for the separation of common non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols.
Core Principle: From Enantiomers to Separable Diastereomers
Enantiomers possess identical physicochemical properties in an achiral environment, making their direct separation on standard HPLC columns impossible. The indirect method circumvents this by reacting the racemic carboxylic acid with an enantiomerically pure chiral derivatizing agent, typically a chiral amine, to form a pair of diastereomers. These diastereomers have distinct physical properties and can be resolved on a conventional achiral stationary phase, such as a C18 column.
The success of this method hinges on several factors:
-
The chiral derivatizing agent must be of high enantiomeric purity.
-
The derivatization reaction should proceed to completion without racemization of the analyte or the derivatizing agent.
-
The resulting diastereomers must be stable and exhibit sufficient separation under achievable HPLC conditions.
Comparison of Chiral Derivatizing Agents for Profen NSAIDs
The selection of the chiral derivatizing agent is critical and can significantly impact the resolution of the resulting diastereomers. Here, we compare the performance of several common chiral amines for the separation of profen enantiomers.
| Chiral Carboxylic Acid | Chiral Derivatizing Agent (CDA) | Stationary Phase | Mobile Phase | Resolution (Rs) | Reference |
| Ibuprofen | (S)-(-)-1-(1-naphthyl)ethylamine | C18 Reversed-Phase | Acetonitrile/water/acetic acid/triethylamine (55/45/0.1/0.02) | 2.2 | |
| Ketoprofen, Naproxen, Ibuprofen | (R)-1-phenylethylamine | α1-acid glycoprotein | Optimized by factorial design | 2.87 - 4.02 | [1] |
| NSAIDs | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | ODS (C18) | Not specified in abstract | 1.54 - 2.23 |
Direct Separation on Chiral Stationary Phases: A Comparative Alternative
An alternative to derivatization is the direct separation of enantiomers on a chiral stationary phase (CSP). This approach avoids the complexities of derivatization but requires specialized and often more expensive columns. Below is a comparison of different CSPs for the separation of naproxen.
| Chiral Carboxylic Acid | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Reference |
| Naproxen | Lux Amylose-1 | Methanol:water:acetic acid (85:15:0.1 v/v/v) | 3.21 | [2][3] |
| Naproxen | Lux i-Amylose-1 | Not specified in abstract | 2.33 | [4] |
| Naproxen | CHIRALCEL OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane-isopropanol-glacial acetic acid (97:3:1, v/v) | Baseline separation | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation of these separation methods.
Protocol 1: Derivatization of Ibuprofen with (S)-(-)-α-phenethylamine and HPLC Analysis
This protocol is adapted from a standard laboratory procedure for the resolution of racemic ibuprofen.[6]
1. Derivatization (Salt Formation):
-
Dissolve approximately 15 mmol of racemic ibuprofen in 30 mL of 0.5M potassium hydroxide (KOH) in a 125 mL Erlenmeyer flask.
-
Heat the mixture to 75-85 °C with stirring to dissolve the ibuprofen.
-
Slowly add one molar equivalent of (S)-(-)-α-phenethylamine dropwise to the heated solution.
-
Continue heating and stirring for 30 minutes to allow for the formation of the diastereomeric salts.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the less soluble diastereomeric salt.
-
Collect the precipitate by vacuum filtration and wash with a small amount of ice-cold water.
-
The resulting diastereomeric amide can then be dissolved in an appropriate solvent for HPLC analysis.
2. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and pH adjustment may be required to achieve optimal separation. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and buffered water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: Ambient.
Protocol 2: Direct Separation of Naproxen Enantiomers on a Chiral Stationary Phase
This protocol is based on the optimized conditions for the separation of naproxen on a Lux Amylose-1 column.[2][3]
1. Sample Preparation:
-
Dissolve the racemic naproxen standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Lux Amylose-1 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Methanol:water:acetic acid (85:15:0.1 v/v/v).
-
Flow Rate: 0.65 mL/min.
-
Detection: UV at 230 nm.
-
Temperature: 40 °C.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting a chiral derivatizing agent.
Caption: Workflow for the indirect HPLC separation of chiral carboxylic acids.
Caption: Logical considerations for selecting a suitable chiral derivatizing agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chemconnections.org [chemconnections.org]
A Researcher's Guide to Amine Protection in Piperidine Synthesis: N-Boc vs. Alternatives
In the synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, the piperidine ring is a ubiquitous scaffold. The strategic use of protecting groups for the piperidine nitrogen is crucial for achieving desired chemical transformations selectively. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose. This guide provides an objective comparison of the N-Boc protecting group with other common alternatives—the carbobenzyloxy (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyl (Bn) groups—in the context of piperidine synthesis. This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal protecting group for their synthetic strategy.
Comparative Analysis of Protecting Groups
The choice of a nitrogen protecting group is dictated by its stability to various reaction conditions and the ease of its removal. An ideal protecting group should be easy to introduce, stable throughout subsequent reaction steps, and removable under mild conditions that do not affect other functional groups in the molecule.
The N-Boc group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with moderate to strong acids.[1][2] In contrast, the Cbz group is stable to both acidic and basic conditions but is typically cleaved by catalytic hydrogenolysis.[3][4] The Fmoc group is unique in its lability to mild basic conditions, making it orthogonal to both Boc and Cbz.[2][3][5] The Benzyl group, while simple and inexpensive, also requires catalytic hydrogenolysis for removal, similar to Cbz.[3][6]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and reported yields for the protection and deprotection of piperidine with Boc, Cbz, Fmoc, and Benzyl groups. It is important to note that yields are highly substrate and condition dependent.
| Protecting Group | Protection Reagent | Typical Conditions | Typical Yield (%) | Deprotection Reagent(s) | Typical Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., TEA, NaHCO₃), DCM or THF, 0 °C to RT | >95 | Strong Acid (e.g., TFA, HCl in dioxane) | DCM or dioxane, 0 °C to RT, 1-3 h | >90[7][8] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), THF/H₂O, 0 °C to RT | ~90[4] | H₂, Pd/C | MeOH or EtOH, RT, atmospheric pressure | High[3][4] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., NaHCO₃), THF/H₂O or ACN, RT | High | 20% Piperidine in DMF | RT, 5-20 min | High[5][9] |
| Benzyl | Benzyl bromide or chloride | Base (e.g., K₂CO₃), ACN, reflux | Variable | H₂, Pd/C | MeOH or EtOH, RT, atmospheric pressure | Variable[6][10] |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group on a piperidine scaffold are provided below.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperidine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add a solution of (Boc)₂O in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.[1]
Protocol 2: N-Boc Deprotection
Materials:
-
N-Boc-piperidine derivative (1.0 equiv)
-
4M HCl in dioxane (3-5 equiv) or Trifluoroacetic acid (TFA) in DCM (1:1 v/v)
-
Dioxane or Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in dioxane or DCM.
-
Add the 4M HCl in dioxane solution or TFA/DCM solution to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[7]
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free piperidine.[7]
Protocol 3: N-Cbz Protection of Piperidine
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Tetrahydrofuran (THF) and Water (1:1)
Procedure:
-
Dissolve piperidine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate dropwise while stirring vigorously.[11]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperidine.[3]
Protocol 4: N-Cbz Deprotection
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Cbz protected piperidine derivative in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.[3][4]
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.[4]
Protocol 5: N-Fmoc Protection of Piperidine
Materials:
-
Piperidine (1.0 equiv)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃) (2.0 equiv)
-
Acetonitrile (ACN) and Water (1:1)
Procedure:
-
Dissolve piperidine in a 1:1 mixture of acetonitrile and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl in acetonitrile dropwise.
-
Stir the reaction at room temperature for 16 hours.[12]
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the organic layer, dry over sodium sulfate, and concentrate to yield N-Fmoc-piperidine.
Protocol 6: N-Fmoc Deprotection
Materials:
-
N-Fmoc protected piperidine derivative
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Fmoc protected piperidine derivative in the 20% piperidine/DMF solution.[5][9]
-
Stir the mixture at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.[13]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction, followed by purification to isolate the deprotected piperidine from the dibenzofulvene-piperidine adduct.[14]
Protocol 7: N-Benzylation of Piperidine
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetonitrile (ACN)
Procedure:
-
To a stirred solution of piperidine in acetonitrile, add potassium carbonate.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-benzylpiperidine.
Protocol 8: N-Debenzylation
Materials:
-
N-benzylpiperidine derivative
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol or Ethanol
-
Ammonium formate or Hydrogen gas (H₂)
Procedure:
-
For catalytic transfer hydrogenation, dissolve the N-benzylpiperidine derivative in methanol and add 10% Pd/C followed by ammonium formate. Reflux the mixture.[15]
-
Alternatively, for hydrogenolysis, dissolve the substrate in ethanol, add 10% Pd/C, and stir under a hydrogen atmosphere. Adding an acid like HCl can sometimes improve the reaction by preventing catalyst poisoning by the amine product.[10]
-
Monitor the reaction by TLC.
-
Upon completion, filter the catalyst and concentrate the filtrate to yield the deprotected piperidine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the protection and deprotection of piperidine using the discussed protecting groups.
Caption: General workflow for piperidine synthesis.
Caption: Deprotection pathways for common N-protecting groups.
Conclusion
The selection of a nitrogen protecting group for piperidine synthesis is a critical decision that influences the entire synthetic route. The N-Boc group remains a popular choice due to its robustness and ease of handling. However, for complex syntheses involving acid-sensitive functionalities, orthogonal protecting groups like Cbz and Fmoc offer significant advantages. The Cbz group provides stability to a wide range of conditions, with a mild deprotection via hydrogenolysis, while the Fmoc group's unique base-lability allows for a completely different deprotection strategy. The benzyl group, though simple, shares its deprotection method with Cbz and can be a cost-effective alternative. By understanding the distinct characteristics, and having access to reliable experimental protocols for each protecting group, researchers can devise more efficient and successful synthetic strategies for novel piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the X-ray Crystallography of 1-(Tert-butoxycarbonyl)-piperidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid. Due to the limited public availability of crystallographic data for the title compound, this guide focuses on the closely related and structurally significant alternative, 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid , also known as 1-Boc-isonipecotic acid. The structural insights gleaned from this analogue are invaluable for understanding the conformational preferences and intermolecular interactions of this class of compounds, which are crucial for rational drug design and development.
Comparative Crystallographic Data
While the crystal structure of this compound is not publicly available, we present the detailed crystallographic data for 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid. This compound serves as an excellent reference for understanding the structural impact of the Boc-protecting group on the piperidine ring and the carboxylic acid moiety.
| Parameter | 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic Acid[1] |
| CCDC No. | 845296 |
| Chemical Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8918 (5) |
| b (Å) | 30.6042 (12) |
| c (Å) | 12.3878 (6) |
| α (°) | 90 |
| β (°) | 92.426 (2) |
| γ (°) | 90 |
| Volume (ų) | 3746.8 (3) |
| Z | 8 |
Experimental Protocols
The following protocols provide a general methodology for the synthesis and crystallization of 1-(Tert-butoxycarbonyl)-piperidinecarboxylic acid derivatives, based on established synthetic routes.
Synthesis of 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic Acid
A common method for the synthesis of 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid involves the protection of the piperidine nitrogen with a Tert-butoxycarbonyl (Boc) group.
Materials:
-
4-Piperidinecarboxylic acid (isonipecotic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Hydrochloric acid (HCl)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 4-piperidinecarboxylic acid is prepared in an aqueous solution of sodium hydroxide and tert-butanol at 0°C.[2]
-
Di-tert-butyl dicarbonate is added slowly to the solution over a period of 30 minutes.[2]
-
The reaction mixture is then allowed to warm to room temperature and is stirred overnight.[2]
-
The resulting solution is concentrated under reduced pressure.[2]
-
The reaction is quenched by the addition of hydrochloric acid, leading to the precipitation of a white solid.[2]
-
The solid product is collected by filtration, washed with water, and then dried.[2]
-
For further purification, the crude product can be extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the pure 1-(tert-butoxycarbonyl)-4-piperidinecarboxylic acid.[2]
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or recrystallization from a suitable solvent system.
Materials:
-
Crude 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
-
Methanol
-
Diethyl ether
Procedure:
-
The crude product is dissolved in a minimal amount of a suitable solvent, such as methanol.
-
A less polar solvent, like diethyl ether, is slowly added to the solution until slight turbidity is observed.
-
The solution is then allowed to stand undisturbed at room temperature.
-
Slow evaporation of the solvents will lead to the formation of single crystals over several days.
-
Alternatively, after the addition of the anti-solvent, the solution can be stored at a low temperature (e.g., 4°C) to promote crystallization.
Visualizing the Workflow
The following diagram illustrates the general workflow for X-ray crystallography, from sample preparation to the final structural analysis.
References
The 3-Methylpiperidine Scaffold: A Privileged Motif in Biologically Active Molecules
The 3-methylpiperidine scaffold is a key structural motif found in a diverse range of biologically active molecules, conferring advantageous physicochemical properties that are crucial in drug discovery. This heterocyclic structure is prevalent in compounds targeting a variety of therapeutic areas, including cancer, viral infections, and neurological disorders. This guide provides a comparative overview of the biological activities of molecules containing the 3-methylpiperidine scaffold, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of 3-methylpiperidine have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.
A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones has been shown to exhibit cytotoxic effects against various hematological cancer cell lines.[1] These compounds have been observed to suppress cancer cell survival at micromolar concentrations.[1] The anticancer efficacy is linked to the upregulation of apoptosis-promoting genes such as p53 and Bax.[1]
Table 1: Anticancer Activity of 3-Methylpiperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II) | H929 | Multiple Myeloma | ~1 | [1] |
| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound IV) | MV-4-11 | Acute Myeloid Leukemia | ~1 | [1] |
| Vindoline-piperazine conjugate (Compound 23) | MDA-MB-468 | Breast Cancer | 1.00 | |
| Vindoline-piperazine conjugate (Compound 25) | HOP-92 | Non-small cell lung cancer | 1.35 |
Antiviral Activity
The 3-methylpiperidine scaffold is also a component of potent antiviral agents. These compounds can interfere with various stages of the viral life cycle. For instance, certain derivatives have shown significant activity against influenza and human immunodeficiency virus (HIV).
One study reported a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives as potent antiviral agents. Notably, compound FZJ05 displayed significant potency against influenza A/H1N1.[2]
Table 2: Antiviral Activity of Piperidine Derivatives (Including 3-Methylpiperidine Analogs)
| Derivative | Virus Strain | Cell Line | EC50 (µM) | Reference |
| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin | [2][3] |
| Compound 9 (Isatin derivative) | Influenza H1N1 | MDCK | 0.0027 | [4] |
| Compound 5 (Isatin derivative) | Herpes Simplex Virus 1 (HSV-1) | - | 0.0022 | [4] |
| Compound 4 (Isatin derivative) | Coxsackievirus B3 (COX-B3) | - | 0.0092 | [4] |
Activity in the Central Nervous System
Molecules incorporating the 3-methylpiperidine moiety have shown significant effects on the central nervous system, including analgesic and neuroprotective activities.
Analgesic Activity
A series of 3-methyl-4-(N-phenylamido)piperidines were synthesized and evaluated for their analgesic activity. One particular compound, cis-42, was found to be exceptionally potent, being 13,036 times more potent than morphine in analgesic assays.[5] These compounds act as ligands for opioid receptors.[5]
Table 3: Analgesic and Receptor Binding Activity of 3-Methylpiperidine Derivatives
| Compound | Assay | Potency | Duration of Action | Reference |
| cis-42 | Mouse Hot-Plate Test | 13,036 x Morphine | - | [5] |
| Brifentanil (A-3331) | Clinical Evaluation | High | Short | [5] |
| Compound 40 | Mouse Hot-Plate Test | High | ~2 min | [5] |
| Compound 5 | Histamine H3 Receptor (H3R) | Ki = 159.8 nM | - | [6] |
| Compound 17 | Histamine H3 Receptor (H3R) | Ki = 228.2 nM | - | [6] |
Neuroprotective Effects
Piperidine-containing compounds have demonstrated neuroprotective effects. The natural alkaloid piperine, which contains a piperidine ring, has been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[7] This highlights the potential of the broader class of piperidine derivatives, including those with 3-methyl substitution, in the treatment of neurodegenerative diseases.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of 3-methylpiperidine derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Radioligand Binding Assays for Opioid Receptors
This in vitro assay is used to determine the binding affinity of a test compound to specific neurotransmitter receptors, such as opioid receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source rich in the target receptor (e.g., brain tissue or a cell line expressing the recombinant receptor). This involves homogenization and centrifugation to isolate the membrane fraction.
-
Competitive Binding Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, cell membranes, and a high concentration of an unlabeled ligand to saturate the receptors.
-
Competitive Binding: Radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
To better illustrate the concepts discussed, the following diagrams represent a typical experimental workflow and a key signaling pathway modulated by some biologically active piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of C-Substitution in Piperidine Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the piperidine ring represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic placement of substituents on the carbon atoms of this versatile scaffold profoundly influences its pharmacological profile, dictating its affinity, selectivity, and efficacy for a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of C-substituted piperidines, focusing on their interactions with opioid, neurokinin, and sigma receptors. The information is supported by quantitative data and detailed experimental protocols to aid in the rational design of novel therapeutics.
The inherent conformational flexibility of the piperidine ring, coupled with the potential for introducing a wide array of substituents, allows for the fine-tuning of interactions with protein binding pockets. This has led to the development of C-substituted piperidine derivatives as potent modulators of key physiological pathways implicated in pain, inflammation, and neurological disorders.
Opioid Receptor Modulation: A Tale of Affinity and Selectivity
C-substituted piperidines have been extensively explored as ligands for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. The nature and position of the C-substituent are critical determinants of binding affinity and functional activity.
Comparative Binding Affinities of C-Substituted Piperidines at Opioid Receptors
The following table summarizes the binding affinities (Ki) of representative C-substituted piperidine derivatives for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | C-Substitution Pattern | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Fentanyl Analogues | ||||
| Fentanyl | 4-anilido-N-phenethylpiperidine | 1.2 - 1.4 | - | - |
| Carfentanil | 4-carbomethoxy-4-anilido-N-phenethylpiperidine | Sub-nanomolar | - | - |
| Lofentanil | 3-methyl-4-carbomethoxy-4-anilido-N-phenethylpiperidine | Sub-nanomolar | - | - |
| 4-Phenylpiperidines | ||||
| Meperidine | 4-phenyl-1-methylpiperidine-4-carboxylate | 271 | - | - |
| Benzylpiperidines | ||||
| Compound 52 | 4-benzylpiperidine derivative | 56.4 | - | - |
| Tetrahydroquinoline Analogs | ||||
| Analog 6 | 4-substituted piperidine | Improved potency vs Morphine | Balanced affinity with MOR | Loss of affinity |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]
The SAR of fentanyl and its analogs highlights the importance of the 4-position. The addition of a carbomethoxy group at C4, as seen in carfentanil, significantly enhances µ-opioid receptor affinity.[2] Furthermore, the introduction of a methyl group at the C3 position in lofentanil also contributes to high potency.[2] In the case of benzylpiperidine derivatives, specific substitution patterns on the benzyl and piperidine rings lead to high affinity for both the µ-opioid receptor and the sigma-1 receptor.[3]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a C-substituted piperidine derivative for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).
-
Test Compound: C-substituted piperidine derivative.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding wells: Cell membranes, [³H]-DAMGO, and assay buffer.
-
Non-specific Binding wells: Cell membranes, [³H]-DAMGO, and a high concentration of naloxone.
-
Competition wells: Cell membranes, [³H]-DAMGO, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Tale of Two Rings: Piperidine vs. Pyrrolidine Scaffolds in Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The choice of a heterocyclic scaffold is a critical decision in drug design, profoundly influencing a compound's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most utilized saturated heterocycles in medicinal chemistry, the six-membered piperidine and the five-membered pyrrolidine rings stand out as "privileged scaffolds."[1] Their prevalence in a wide range of biologically active compounds and approved drugs underscores their importance. This guide provides an objective, data-driven comparison of these two scaffolds to inform decision-making in drug discovery and development.
Physicochemical Properties: A Subtle yet Significant Difference
While separated by only a single methylene unit, piperidine and pyrrolidine exhibit distinct physicochemical properties that can be strategically exploited in drug design.
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is a primary concern. Pyrrolidine is slightly more basic, which may be due to greater conformational stabilization of its protonated form.[1] |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine is more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and potential off-target hydrophobic interactions. The choice between them can be a tool to fine-tune a compound's lipophilicity.[1] |
| Conformational Flexibility | Prefers a more rigid chair conformation. | More flexible with multiple low-energy conformations (envelope and twist). | Piperidine's rigidity can be advantageous for locking in a bioactive conformation and achieving high binding affinity. Pyrrolidine's flexibility may be beneficial when conformational adaptability is needed for target engagement.[1] |
Impact on Drug Efficacy: A Data-Driven Comparison
The choice between a piperidine and a pyrrolidine scaffold can have a profound impact on a drug's biological activity. The following tables summarize quantitative data from comparative studies across different therapeutic areas.
Anticonvulsant Activity
In the development of anticonvulsant agents, the nature of the heterocyclic ring has been shown to be a key determinant of efficacy.
| Compound Class | Scaffold | In Vivo Efficacy (ED₅₀, mg/kg, i.p.) | In Vitro Potency (IC₅₀, µM) | Reference |
| Benzamide Analogues | Pyrrolidinyl (U-49524E) | 35 | 118 (Na⁺ channel block) | [1] |
| Piperidinyl (U-49132E) | > 100 (inactive) | 396 (Na⁺ channel block) | [1] | |
| Pyrrolidine-2,5-diones | 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione with morpholine (Compound 4) | Active in MES test (75% protection at 100 mg/kg) | Not specified | [2] |
| Piperidine-2,6-diones | 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione (Compound 47) | Active in scPTZ test | Active in neuroprotection assay | [3][4] |
Pancreatic Lipase Inhibition
For the development of anti-obesity agents, inhibition of pancreatic lipase is a key target. Comparative studies have shown that the pyrrolidine scaffold can be advantageous.
| Compound Series | Scaffold | In Vitro Pancreatic Lipase Inhibition (IC₅₀, mg/mL) | Reference |
| Synthetic Derivatives | Piperidine (Compound 1 & 2) | Not among the most potent | [5] |
| Pyrrolidine (Compound 12) | 0.143 ± 0.001 | [5] | |
| Pyrrolidine (Compound 13) | 0.226 ± 0.001 | [5] | |
| Pyrrolidine (Compound 7) | 0.329 ± 0.001 | [5] | |
| Pyrrolidine (Compound 10) | 0.362 ± 0.001 | [5] |
Analgesic Activity
The piperidine ring is a well-known feature of many potent analgesics, including opioids. However, pyrrolidine-containing compounds also exhibit significant analgesic properties.
| Compound Type | Scaffold | Test Model | Efficacy Metric | Reference |
| Representative Derivatives | Piperidine | Tail-flick, Hot-plate | Significant Analgesic Activity | [6] |
| Representative Derivatives | Pyrrolidine | Writhing, Hot-plate | Peripheral & Central Analgesic Activity | [6] |
| 4-(1-pyrrolidinyl) piperidine analogs | Piperidine-Pyrrolidine Hybrid | Tail immersion | Significant to highly significant activity | [7] |
Pharmacokinetics: The Influence on ADME Properties
The choice of scaffold also impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[8]
Metabolic stability is another key consideration. While both rings are generally stable, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen.[8] Interestingly, comparative studies on nitroxide derivatives have indicated that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts, suggesting a potential for enhanced metabolic stability with the pyrrolidine ring in certain contexts.[8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes (human or other species) on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a NADPH-regenerating system solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
Pre-warm a solution of microsomes in phosphate buffer at 37°C.
-
Add the test compound to the microsome solution and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing a protein-precipitating solvent (e.g., cold acetonitrile) and an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.
-
In Vivo Tail-Flick Test for Analgesia
Objective: To assess the analgesic efficacy of a compound in a rodent model of acute thermal pain.
Methodology:
-
Animal Acclimation:
-
Acclimate the animals (mice or rats) to the testing environment and the restraining device to minimize stress.
-
-
Baseline Latency Measurement:
-
Gently restrain the animal.
-
Position the animal's tail over a radiant heat source.
-
Measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time is used to prevent tissue damage.[6]
-
-
Compound Administration:
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral).
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after administration, repeat the tail-flick latency measurement.
-
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) or the change in latency from baseline to determine the analgesic effect of the compound.[6]
-
Whole-Cell Patch-Clamp Assay for Ion Channel Blockade
Objective: To measure the inhibitory effect of a compound on voltage-gated ion channels in cultured cells.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the ion channel of interest on glass coverslips.
-
-
Pipette Preparation:
-
Fabricate glass micropipettes with a specific resistance and fill them with an appropriate internal solution.
-
-
Giga-seal Formation:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Apply a voltage-clamp protocol to elicit ionic currents through the channels of interest.
-
Record the currents in the absence (control) and presence of the test compound.
-
-
Data Analysis:
-
Measure the peak current amplitude in the control and compound-treated conditions.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.[1]
-
In Vitro Pancreatic Lipase Inhibition Assay
Objective: To determine the inhibitory activity of a compound against pancreatic lipase.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of the substrate, p-nitrophenyl butyrate (p-NPB), in a solvent like DMSO.
-
Prepare stock solutions of the test compounds and a positive control (e.g., Orlistat).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, the lipase solution, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the p-NPB substrate solution.
-
-
Measurement:
-
Incubate the plate at 37°C and measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the roles of piperidine and pyrrolidine scaffolds in drug action, the following diagrams illustrate key signaling pathways and experimental workflows.
Conclusion
The decision to employ a piperidine or pyrrolidine scaffold is a nuanced one, driven by the specific objectives of a drug discovery program. While they share similarities in basicity, their differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically leveraged to optimize a compound's efficacy and pharmacokinetic profile. Piperidine offers a more rigid and lipophilic framework, which can be beneficial for achieving high binding affinity.[8] Conversely, pyrrolidine's greater flexibility and slightly lower lipophilicity may be advantageous when conformational adaptability is required or a more hydrophilic profile is desired.[8] Ultimately, a thorough understanding of the structure-activity relationships within a chemical series, supported by robust experimental data, is paramount to making an informed choice between these two powerful scaffolds.
References
- 1. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Conformational Analysis of N-Boc-3-methylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed conformational analysis of N-Boc-3-methylpiperidine-3-carboxylic acid, a substituted piperidine scaffold of interest in medicinal chemistry. The conformational preferences of this molecule are critical for understanding its three-dimensional shape, which in turn governs its interaction with biological targets. This document compares its behavior with related structures and outlines the key experimental and computational methodologies used for its characterization.
Introduction to Piperidine Conformation
The piperidine ring is a prevalent scaffold in pharmaceuticals due to its ability to introduce a basic nitrogen center and project substituents in well-defined three-dimensional vectors. In its lowest energy state, the piperidine ring adopts a chair conformation, analogous to cyclohexane, which minimizes both angle and torsional strain. Substituents on the ring can occupy two distinct positions:
-
Equatorial: Projecting outwards from the "equator" of the ring. This position is generally more sterically favored.
-
Axial: Projecting vertically, parallel to the principal axis of the ring. This position often leads to unfavorable steric clashes with other axial substituents.
The energy difference between having a substituent in the axial versus the equatorial position is quantified by the "A-value". A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[1][2]
The Conformational Challenge of a 3,3-Disubstituted Piperidine
N-Boc-3-methylpiperidine-3-carboxylic acid presents a unique conformational challenge due to the presence of two substituents—a methyl group and a carboxylic acid group—on the same carbon atom (C3). In a chair conformation, this gem-disubstitution pattern necessitates that one substituent must occupy an axial position while the other is equatorial.
The conformational equilibrium is therefore a "forced choice" between two distinct chair forms, with the ring flipping between them. The dominant conformer will be the one that places the sterically less demanding (i.e., smaller A-value) group in the more hindered axial position.
Furthermore, the presence of the bulky N-tert-butoxycarbonyl (N-Boc) group introduces additional steric interactions, particularly with substituents at the C2 and C6 positions (an A(1,3) strain), which can influence the ring's geometry, sometimes favoring twist-boat conformations in highly substituted systems.[3]
Comparative Data Analysis
To predict the favored conformation, we compare the A-values of the methyl and carboxylic acid groups. The A-value represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers for a monosubstituted cyclohexane.[2]
| Substituent | A-Value (kcal/mol) | Rationale for Steric Demand |
| -CH₃ (Methyl) | ~1.77 | The three protons create significant steric hindrance through 1,3-diaxial interactions.[4] |
| -COOH (Carboxylic Acid) | ~1.2 (estimated from -CO₂Et) | The planar group can orient to minimize some steric clash, but the oxygen atoms still provide bulk.[5] |
| -CHO (Aldehyde) | ~0.7 | Smaller than a carboxyl group, demonstrating the effect of group size.[6] |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | An extremely bulky group, used as a conformational "lock" for the equatorial position.[2] |
Analysis: The A-value for a methyl group (~1.77 kcal/mol) is significantly higher than that estimated for a carboxylic acid group (~1.2 kcal/mol). This suggests that the 1,3-diaxial interactions experienced by an axial methyl group are more destabilizing than those experienced by an axial carboxylic acid group. Therefore, the conformational equilibrium is expected to strongly favor Conformer B , where the larger methyl group occupies the equatorial position and the smaller carboxylic acid group occupies the axial position.
| Compound | Key Conformational Feature | Predicted Major Conformer |
| Piperidine | Unsubstituted ring | Chair conformation with rapid N-inversion. |
| N-Boc-piperidine | Bulky N-substituent | Chair conformation; N-inversion is slowed. |
| 3-Methylpiperidine | Single C3 substituent | Chair with equatorial methyl group. |
| N-Boc-piperidine-3-carboxylic acid | Single C3 substituent on N-Boc ring | Chair with equatorial carboxylic acid group. |
| N-Boc-3-methylpiperidine-3-carboxylic acid | Gem-disubstitution at C3 | Chair with equatorial methyl and axial carboxylic acid. |
Experimental & Computational Protocols
A definitive conformational assignment requires a combination of experimental techniques and computational modeling.
NMR is the most powerful solution-phase technique for conformational analysis.[7]
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Protons in an axial environment are typically more shielded (appear at a lower ppm) than their equatorial counterparts.
-
¹H-¹H COSY: Acquire a COSY spectrum to establish proton-proton connectivity within the piperidine ring.
-
³J Coupling Constant Analysis: Measure the coupling constants between vicinal protons (e.g., H2-H3, H4-H5). A large coupling constant (³J ≈ 10–13 Hz) is indicative of a trans-diaxial relationship, while smaller couplings (³J ≈ 2–5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. A strong NOE between protons on C2/C6 and one of the C3 substituents would provide definitive evidence of a 1,3-diaxial relationship, confirming an axial orientation for that substituent.
-
This technique provides an unambiguous determination of the molecule's conformation in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a crystal on a goniometer and expose it to an X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and angles that define the solid-state conformation.[8]
-
Computational methods are used to calculate the relative energies of different possible conformers and to corroborate experimental findings.[9]
-
Protocol:
-
Conformer Search: Build the initial 3D structure of the molecule. Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field to identify low-energy chair, twist-boat, and boat conformers.
-
Geometry Optimization: Take the lowest energy conformers from the MM search and re-optimize their geometries at a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).
-
Energy Calculation: Perform single-point energy calculations with a larger basis set and include solvent effects (e.g., using a Polarizable Continuum Model) to obtain the relative Gibbs free energies of the conformers. The conformer with the lowest calculated free energy is predicted to be the most abundant in solution.[4]
-
Conclusion
The conformational analysis of N-Boc-3-methylpiperidine-3-carboxylic acid is dictated by the steric requirements of the gem-disubstituted C3 position. Based on a comparison of substituent A-values, the thermodynamically preferred conformation is a chair form with the methyl group in the equatorial position and the carboxylic acid group in the axial position . This prediction minimizes the more severe 1,3-diaxial interactions that would arise from an axial methyl group.
For drug development professionals, this strong conformational preference means the scaffold presents its substituents in a highly defined and rigid orientation, which is advantageous for designing molecules with high specificity for their biological targets. A comprehensive analysis combining solution-phase NMR, solid-state X-ray crystallography, and computational modeling is recommended for an unequivocal characterization of this and related piperidine scaffolds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. BJOC - Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of (R) and (S) enantiomers of Boc-piperidine derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise stereochemical characterization of chiral molecules is of paramount importance in the pharmaceutical industry. Enantiomers, non-superimposable mirror images of a molecule, can exhibit markedly different pharmacological and toxicological profiles. N-tert-butoxycarbonyl (Boc)-protected piperidine derivatives are crucial chiral building blocks in the synthesis of numerous active pharmaceutical ingredients.[1][2] This guide provides a comparative overview of the spectroscopic techniques used to distinguish and characterize the (R) and (S) enantiomers of these vital synthetic intermediates, supported by experimental data and detailed protocols.
Spectroscopic Comparison: The Achiral vs. Chiral Distinction
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. In an achiral solvent, the (R) and (S) enantiomers of a Boc-piperidine derivative are indistinguishable by these methods, as their spectra will be identical. The differentiation between enantiomers necessitates the use of chiroptical techniques or the introduction of a chiral environment.
Key Principle: Enantiomers exhibit identical physical properties (e.g., melting point, boiling point, NMR and IR spectra in achiral media) but differ in their interaction with plane-polarized light and other chiral entities.
Data Presentation: N-Boc-3-hydroxypiperidine
To illustrate the spectroscopic comparison, we will use N-Boc-3-hydroxypiperidine as a representative example. While a single source providing a direct side-by-side comparison is unavailable, the following tables compile typical data for the individual (R) and (S) enantiomers from various sources.
Table 1: Physical and Optical Properties of (R)- and (S)-N-Boc-3-hydroxypiperidine
| Property | (R)-Enantiomer | (S)-Enantiomer |
| CAS Number | 143900-43-0[3] | 143900-44-1[4][5] |
| Molecular Formula | C₁₀H₁₉NO₃[3][4] | C₁₀H₁₉NO₃[4][5] |
| Molecular Weight | 201.26 g/mol [3][4] | 201.26 g/mol [4][5] |
| Appearance | White to off-white solid | White powder[5] |
| Melting Point | 34-40 °C | 34-40 °C |
| Optical Rotation | [α]²²/D -10.0°, c=1 in CHCl₃ | [α]²²/D +10.0°, c=1 in CHCl₃ |
Table 2: Comparative ¹H NMR and ¹³C NMR Data for N-Boc-3-hydroxypiperidine (in CDCl₃)
Note: In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. The following are representative chemical shifts.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | ~3.8 | m |
| ~3.6 | m | |
| ~3.2 | m | |
| ~2.9 | m | |
| ~1.8 | m | |
| ~1.6 | m | |
| 1.45 | s (9H) | |
| ¹³C NMR | ~155.0 | |
| ~80.0 | ||
| ~67.0 | ||
| ~52.0 | ||
| ~44.0 | ||
| ~32.0 | ||
| ~28.4 | ||
| ~21.0 |
Table 3: Comparative Chiroptical Spectroscopy Data (Conceptual)
| Technique | (R)-Enantiomer | (S)-Enantiomer |
| ECD/CD | Negative Cotton Effect | Positive Cotton Effect (mirror image) |
| VCD | Characteristic negative/positive bands | Mirror image spectrum with positive/negative bands |
Mandatory Visualization
Caption: Workflow for the synthesis and spectroscopic comparison of enantiomers.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of (R) and (S) enantiomers of Boc-piperidine derivatives.
Synthesis of Enantiopure N-Boc-piperidine Derivatives
Enantiomerically pure Boc-piperidine derivatives can be synthesized via asymmetric synthesis or by resolution of a racemic mixture.
Asymmetric Synthesis (Example: (S)-N-Boc-3-hydroxypiperidine via enzymatic reduction):
-
Reaction Setup: In a suitable buffer (e.g., potassium phosphate), dissolve N-Boc-3-piperidone.
-
Enzyme and Cofactor: Add a ketoreductase enzyme specific for the desired enantiomer and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose).
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH (e.g., 30°C, pH 7.5) with stirring.
-
Monitoring: Monitor the reaction progress by HPLC or TLC.
-
Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography.
NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the Boc-piperidine derivative in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Analysis: The spectra of the (R) and (S) enantiomers in an achiral solvent will be identical. These spectra are used to confirm the chemical structure and purity of the compound. To differentiate the enantiomers by NMR, a chiral solvating agent can be added to induce diastereomeric interactions, leading to separate signals for the enantiomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
-
Acquisition: Record the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Analysis: The IR spectra of the (R) and (S) enantiomers will be identical and are used to identify the functional groups present in the molecule.
Electronic Circular Dichroism (ECD) / Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is transparent in the wavelength range of interest. The concentration should be optimized to give a signal in the appropriate range (typically 10⁻³ to 10⁻⁵ M).
-
Acquisition: Record the CD spectrum over the appropriate UV range (e.g., 200-400 nm). A baseline spectrum of the solvent should also be recorded and subtracted.
-
Analysis: The (R) and (S) enantiomers will show mirror-image CD spectra. The sign of the Cotton effect at a specific wavelength can be used to assign the absolute configuration, often with the aid of computational predictions.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a more concentrated solution of the sample (typically 0.1-1 M) in a suitable solvent (e.g., CDCl₃) in a cell with a short path length.
-
Acquisition: Record the VCD and IR spectra simultaneously over the mid-IR range (e.g., 2000-800 cm⁻¹).
-
Analysis: The VCD spectra of the (R) and (S) enantiomers will be mirror images of each other. VCD is particularly powerful for determining the absolute configuration of molecules in solution.
Conclusion
The characterization of (R) and (S) enantiomers of Boc-piperidine derivatives requires a combination of standard and chiroptical spectroscopic techniques. While NMR and IR spectroscopy are essential for confirming the chemical structure, they cannot distinguish between enantiomers in an achiral environment. Chiroptical methods such as ECD and VCD are indispensable for this purpose, providing the definitive data to assign the absolute stereochemistry. The protocols and comparative data presented in this guide offer a framework for the rigorous spectroscopic analysis of these pharmaceutically important chiral building blocks.
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 3. 143900-43-0|(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.
Hazard Profile:
Based on the Safety Data Sheet (SDS) for a stereoisomer of this compound, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
These hazards underscore the importance of following stringent disposal protocols.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate Personal Protective Equipment (PPE). This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Essential PPE includes:
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
-
Body Protection: A laboratory coat and, if necessary, additional protective clothing.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[2][3][4] Under no circumstances should this chemical be disposed of down the drain.[1]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
To prevent potentially hazardous reactions, do not mix this waste with other chemical waste streams.
-
-
Containerization:
-
Use a chemically compatible and sealable container for the collection of the waste.[1]
-
Ensure the container is in good condition and is properly sealed to prevent any leaks or spills.
-
-
Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated area.
-
Keep the waste container away from incompatible materials such as strong oxidizing agents.[3]
-
-
Professional Disposal Service:
-
Engage a licensed and certified hazardous waste disposal company for the collection and proper disposal of the chemical waste.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet to ensure they have all the necessary information for safe handling and disposal.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Range for Neutralization (General Carboxylic Acids) | Not Recommended for this compound | N/A |
| Concentration Limits for Drain Disposal | Prohibited | [1] |
Note: Specific quantitative disposal limits for this compound are not available. The complex nature of this molecule makes neutralization and drain disposal an unsuitable and non-compliant option. All waste, regardless of quantity, should be collected for professional disposal.
Experimental Protocol: Waste Collection
For laboratories generating waste of this compound, the following experimental protocol for waste collection should be implemented:
-
Establish a Designated Waste Area: Identify a specific location within the laboratory, preferably inside a ventilated cabinet, for the storage of the hazardous waste container.
-
Labeling: Immediately upon designating a container for this waste stream, affix a hazardous waste label that includes the chemical name: "this compound," the associated hazards (Harmful, Irritant), and the date of accumulation.
-
Waste Addition: When adding waste to the container, do so within a fume hood to minimize exposure. Ensure that any funnels or other transfer devices are properly decontaminated after use.
-
Secure Closure: Always securely seal the container immediately after adding waste.
-
Log Keeping: Maintain a log of the approximate amount of waste added to the container. This will assist the waste disposal company in their documentation and handling procedures.
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Personal protective equipment for handling 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate, essential safety and logistical information for managing 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (CAS 1415018-76-6), a compound that requires careful handling due to its potential health hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Therefore, a comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this substance.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a significant risk of splashing. |
| Skin Protection | A chemical-resistant lab coat must be worn and kept fully buttoned. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated. Fully enclosed shoes are required. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Operational and Disposal Plans
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures:
-
Preparation: Designate a specific area for handling the chemical, ideally within a chemical fume hood. Ensure the fume hood is functioning correctly before commencing work. Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, as well as appropriately labeled waste containers.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling: Avoid all personal contact, including inhalation.[1] Prevent the formation of dust and aerosols.[2] Use spark-proof tools and explosion-proof equipment if necessary.[3] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: Thoroughly clean any contaminated surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan:
Proper disposal is a critical aspect of the chemical's lifecycle and is governed by regulatory bodies.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization: Use a compatible and sealable container for the waste. Ensure the container is in good condition to prevent leaks.
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[4] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not empty into drains.[2][4]
Emergency Procedures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician if irritation persists.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
